Product packaging for Atenolol(Cat. No.:CAS No. 60966-51-0)

Atenolol

Cat. No.: B3427661
CAS No.: 60966-51-0
M. Wt: 266.34 g/mol
InChI Key: METKIMKYRPQLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atenolol is a selective β1-adrenergic receptor antagonist belonging to the class of beta-blockers . Its primary research value lies in its mechanism of action, where it competitively blocks catecholamine binding at β1-adrenoceptors, which are predominantly located in the heart . This action results in a reduction in heart rate (negative chronotropy) and the force of myocardial contraction (negative inotropy), thereby decreasing cardiac output and overall myocardial oxygen demand . These properties make it a crucial compound for in vitro and in vivo research applications focused on cardiovascular physiology, including studies on hypertension, angina, cardiac arrhythmias, and post-myocardial infarction remodeling . Pharmacokinetic studies indicate that this compound is rapidly absorbed, with peak plasma concentrations occurring 2-4 hours after oral administration, and has a plasma half-life of approximately 6-7 hours . A key characteristic for neuroscience research is that this compound is designed to be hydrophilic and does not significantly cross the blood-brain barrier, which helps minimize central nervous system side effects in animal models and allows for the isolation of peripheral cardiovascular effects . Beyond cardiovascular research, its off-label applications are also explored in preclinical models for conditions such as migraine prophylaxis and the modulation of the physical symptoms of anxiety . Researchers should note that this compound is excreted largely unchanged in the urine, necessitating dosage considerations in studies involving subjects with impaired renal function . This product is supplied for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O3 B3427661 Atenolol CAS No. 60966-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022628
Record name Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C
Record name SID855957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATENOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals

CAS No.

29122-68-7
Record name Atenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29122-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atenolol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name atenolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atenolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATENOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158-160, 146 - 148 °C, 147 °C
Record name Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATENOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Perspectives and Evolution of Beta Adrenergic Receptor Antagonists

Early Developments in Beta-Blocker Pharmacology

The concept of specific receptors for catecholamines was proposed over a century ago, with early investigators suggesting that these substances bound to receptor-like structures to exert their pharmacological actions. wikipedia.org A pivotal moment occurred in 1948 when Raymond P. Ahlquist published findings concluding the existence of two distinct adrenoceptors, which he labeled alpha (α) and beta (β), based on the differential responses they elicited in various tissues, including heart muscle. wikipedia.orgrevespcardiol.org This dual receptor theory provided a foundational basis for future drug development. wikipedia.org

The first compound identified as a beta-antagonist was dichloroisoproterenol (B1670464) (DCI), discovered in the 1950s. wikipedia.orgnih.gov DCI was shown to block the effects of sympathomimetic amines on processes such as bronchodilation, uterine relaxation, and heart stimulation. wikipedia.org However, DCI exhibited partial agonist activity, meaning it could also partially stimulate the receptors it blocked, which limited its clinical utility. nih.gov

Building upon this knowledge, Sir James Black, a Scottish pharmacologist, spearheaded research in the late 1950s aimed at developing a treatment for angina pectoris by reducing the heart's oxygen consumption. wikipedia.orgrevespcardiol.orgnih.govdrugbank.comnih.gov His work, initiated at Imperial Chemical Industries (ICI), led to the synthesis of pronethalol in 1962, the first beta-blocker introduced into clinical practice. wikipedia.orgnih.gov Pronethalol, a nonselective beta-blocker, was found to have antihypertensive actions and anti-arrhythmic properties. nih.govnih.gov However, it was later withdrawn due to concerns about potential carcinogenicity in animals. nih.gov This paved the way for the development of propranolol (B1214883), also by Black and his colleagues at ICI. wikipedia.orgnih.govnih.gov Launched in 1965, propranolol was a nonselective beta-blocker without intrinsic sympathomimetic activity (ISA) and became a prototype drug for various cardiovascular conditions, revolutionizing the medical management of angina pectoris and becoming the first major drug for this condition since nitroglycerin. wikipedia.orgnih.govnih.gov Sir James Black was awarded the Nobel Prize for his work on beta-blockers. revespcardiol.orgdrugbank.comnih.govrevespcardiol.org

The Emergence of Atenolol (B1665814): A Cardioselective Agent

The development of beta-blockers continued with efforts to create agents with more specific actions. The recognition of different beta-receptor subtypes (β1, β2, and β3) further fueled the search for selective compounds. β1-adrenergic receptors are predominantly found in the heart and kidneys, while β2-adrenergic receptors are primarily located in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle. wikipedia.org β3-adrenergic receptors are found in fat cells. wikipedia.org

Practolol (B1678030), launched by ICI in 1970, was a significant development as it exhibited cardioselectivity, meaning it had a higher affinity for β1-receptors. wikipedia.orgjove.com Studies with practolol highlighted the importance of chemical structure, particularly para-substitution on the benzene (B151609) ring, for β1 selectivity. wikipedia.org Although practolol was later withdrawn due to severe side effects, its development was crucial in the fundamental study of beta-blockade and beta-receptors and provided the impetus for the development of other cardioselective agents. wikipedia.org

This compound emerged from this research endeavor. It was developed with the specific goal of creating an "ideal beta-blocker" and is classified as a selective β1-receptor antagonist. wikipedia.org This cardioselectivity means it preferentially blocks β1 receptors over β2 receptors. jove.comzu.edu.pknih.govconsensus.app this compound was launched in 1976 under the trade name Tenormin. wikipedia.orgsoci.org Its development was a direct outcome of the ICI beta-blocker research program, which began in 1958. soci.org this compound was patented in 1969 and approved for medical use in 1975. wikipedia.org It received FDA approval in September 1981. drugbank.comnih.gov

This compound's Position within Second-Generation Beta-Blockers

Beta-blockers are broadly classified into generations based on their pharmacological properties, particularly their selectivity for receptor subtypes and additional actions. The first generation includes nonselective agents like propranolol that block both β1 and β2 receptors. revespcardiol.orgjove.comcvpharmacology.comkarger.com

This compound is considered a second-generation beta-blocker. revespcardiol.orgjove.comzu.edu.pknih.govresearchgate.net The defining characteristic of second-generation beta-blockers is their cardioselectivity, primarily blocking β1-adrenergic receptors. revespcardiol.orgjove.comzu.edu.pkcvpharmacology.comkarger.comrxlist.com Other examples of second-generation beta-blockers include metoprolol (B1676517), bisoprolol, and acebutolol. jove.comzu.edu.pkkarger.comrxlist.com This selectivity for β1 receptors in the heart leads to a reduction in heart rate, myocardial contractility, and blood pressure by inhibiting the effects of endogenous catecholamines on these receptors. wikipedia.orgzu.edu.pknih.gov

While second-generation beta-blockers like this compound are considered cardioselective, this selectivity is relative and can be diminished at higher doses. cvpharmacology.com this compound is also characterized by its hydrophilic nature, which results in limited penetration of the blood-brain barrier compared to more lipophilic beta-blockers like propranolol. nih.govtandfonline.comnih.gov

The evolution continued with the development of third-generation beta-blockers, which possess additional vasodilating properties, often through the blockade of alpha-1 adrenoceptors or activation of beta-3 adrenoceptors. revespcardiol.orgjove.comzu.edu.pkkarger.com Examples include labetalol (B1674207) and carvedilol (B1668590). jove.comzu.edu.pkkarger.com These later generations offered different pharmacological profiles and clinical considerations compared to the second-generation agents like this compound. zu.edu.pkahajournals.orgnih.gov

Research findings have sometimes compared the effects of this compound with other beta-blockers and antihypertensive drugs. A meta-analysis suggested that non-atenolol beta-blockers might be associated with a lower risk of myocardial infarction in hypertensive patients compared to this compound. nih.gov Another study found no significant differences in effectiveness between this compound and third-generation beta-blockers in preventing certain outcomes, although third-generation beta-blockers were associated with higher risks for some secondary outcomes compared to this compound in hypertensive patients without specific pre-existing conditions. ahajournals.orgnih.gov The CAFE study demonstrated that this compound was less effective in reducing central blood pressure compared to other classes despite similar brachial blood pressure effects. nih.gov These studies highlight that despite belonging to the same class, individual beta-blockers, including this compound, can have distinct pharmacological properties and potentially different clinical outcomes depending on the specific patient population and condition being treated.

Below is a table summarizing some key early beta-blockers and their characteristics:

CompoundYear of Introduction/DiscoverySelectivityNotable Characteristics
Dichloroisoproterenol (DCI)1950sBeta-antagonistPartial agonist activity
Pronethalol1962NonselectivePotential for carcinogenesis
Propranolol1965NonselectivePrototype beta-blocker, no ISA
Practolol1970β1-selectiveWithdrawn due to side effects
This compound1976β1-selectiveCardioselective, hydrophilic

Molecular Mechanisms of Action and Receptor Pharmacology

Beta-Adrenergic Receptor Subtypes and Distribution

Beta-adrenergic receptors (β-adrenoceptors) are a class of G-protein coupled receptors that are activated by catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). nih.gov They are classified into three main subtypes: β1, β2, and β3, each with a distinct tissue distribution and physiological role. β1-receptors are predominantly located in the heart and kidneys. goodrx.com β2-receptors are found in various tissues, including the bronchial and vascular smooth muscle, while β3-receptors are primarily located in adipose tissue. goodrx.comdrugbank.com

Atenolol (B1665814) functions as a selective antagonist of the β1-adrenergic receptor. wikipedia.orgdroracle.aidrugs.compediatriconcall.com This cardioselectivity is due to its preferential binding to β1-receptors, which are highly concentrated in cardiac tissue. drugbank.comconsensus.app By blocking these receptors, this compound competitively inhibits the actions of endogenous catecholamines (epinephrine and norepinephrine), thereby preventing sympathetic stimulation of the heart. nih.gov This antagonism results in a reduction of resting and exercise heart rate, decreased myocardial contractility, and a subsequent decrease in cardiac output. nih.govdrugs.comderangedphysiology.com this compound lacks intrinsic sympathomimetic activity (partial agonist activity) and membrane-stabilizing activity. nih.govwikipedia.orgdrugs.com

The selectivity of this compound for β1-receptors is dose-dependent and not absolute. wikipedia.org Research indicates a significantly higher affinity for β1-receptors compared to β2-receptors, with some reports suggesting a selectivity ratio of up to 26-fold. drugbank.com

Table 1: Beta-Adrenoceptor Affinity of this compound

Receptor SubtypeBinding Affinity (log Kd)Ki Value
Human β1-Adrenoceptor-6.66 ± 0.05 selleckchem.comselleckchem.com697 nM (guinea pig left ventricle) medchemexpress.com
Human β2-Adrenoceptor-5.99 ± 0.14 selleckchem.comselleckchem.comN/A
Human β3-Adrenoceptor-4.11 ± 0.07 selleckchem.comselleckchem.comN/A

While this compound is cardioselective, its preferential action is not absolute. wikipedia.org At therapeutic dosages, some binding to β2 and possibly β3 receptors can still occur. drugbank.com However, at these concentrations, the effects mediated by the antagonism of these receptors are significantly less pronounced compared to those of non-selective beta-blockers. drugbank.com At higher doses, the selectivity of this compound diminishes, and it can inhibit β2-adrenoceptors, which are primarily located in the bronchial and vascular musculature. wikipedia.orgdrugs.com This interaction can lead to bronchoconstriction by preventing the relaxation of bronchial smooth muscle. drugbank.com The binding affinity for β3 adrenoceptors is considerably lower than for β1 and β2 subtypes. selleckchem.comselleckchem.com

G-Protein Coupled Receptor Signaling Pathways

Beta-adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs). Specifically, β1 and β2 receptors are coupled to the stimulatory G-protein, Gs. drugbank.comnih.gov Upon agonist binding, a conformational change in the receptor activates the Gs protein.

The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase. drugbank.comnih.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). As a competitive antagonist, this compound binds to β1-receptors but does not activate them, thereby preventing the Gs protein-mediated stimulation of adenylyl cyclase. drugbank.comderangedphysiology.com The consequence is a reduction in the intracellular production of cAMP. drugbank.comnih.gov

The reduction in intracellular cAMP levels directly impacts its primary downstream effector, Protein Kinase A (PKA). drugbank.comnih.govnih.gov In cardiomyocytes, PKA activation normally leads to the phosphorylation of several key proteins that regulate cardiac function. drugbank.compharmacompass.com These include L-type calcium channels and ryanodine (B192298) receptors, which increases calcium influx and release from the sarcoplasmic reticulum, leading to enhanced contractility (inotropy). drugbank.comnih.gov PKA also phosphorylates phospholamban and troponin I to facilitate faster relaxation (lusitropy). pharmacompass.com By blocking this cascade, this compound reduces PKA activity, leading to decreased calcium availability and consequently, a reduction in the force and rate of heart contractions. drugbank.compharmacompass.com

Receptor Binding Dynamics

The clinical effects of this compound are determined by its binding to and dissociation from the β-adrenoceptors. derangedphysiology.com The plasma protein binding of this compound is low, ranging from 6% to 16%. wikipedia.orgdrugs.com

Ligand-Receptor Association and Dissociation Kinetics

The interaction between a ligand like this compound and its receptor is a dynamic process characterized by the rates of association (how quickly the drug binds to the receptor) and dissociation (how quickly it unbinds). These kinetic parameters are crucial for understanding the drug's duration of action at a molecular level.

Research into the binding kinetics of various β-blockers at human β1-adrenoceptors has provided specific data for this compound. In one study, the dissociation rate (k off) and association rate (k on) were determined using competition kinetic radioligand binding assays at a physiological temperature (37°C). Simulations based on this kinetic data show that for this compound, receptor binding is fully reversed within five minutes after the removal of the free ligand, suggesting that the dissociation rate does not play a significant role in its clinical duration of action.

Notably, when comparing its kinetics at β1 and β2 receptors, this compound was an exception among many ligands studied, as it did not demonstrate a faster association rate at the β2-adrenoceptor. This kinetic behavior contributes to its receptor selectivity profile.

Binding Kinetic Parameters of this compound for Human β1-Adrenoceptor
ParameterValueUnit
Association Rate (k on)1.12 x 10⁷M⁻¹ min⁻¹
Dissociation Rate (k off)0.24min⁻¹
Residence Time4.17min

This table is based on data from a study exploring the kinetic selectivity of drugs at the β1-adrenoceptor.

Quantitative Characterization of Receptor Affinity and Selectivity across Tissues

This compound's defining characteristic is its cardioselectivity, which stems from its higher binding affinity for β1-receptors compared to β2-receptors. This selectivity has been quantified in various studies using different tissues and radioligands.

One comprehensive study investigated the β1- and β2-adrenoceptor affinity of this compound in tissues from rats, guinea pigs, and humans, using multiple radioligands with varying degrees of lipophilicity. The findings consistently showed that this compound's affinity for both receptor subtypes was independent of the radioligand used or the tissue studied (e.g., rat ventricular myocardium and uterus). This research established that this compound has an approximately 30-fold higher selectivity for the β1-adrenoceptor. Other sources report a β1-selectivity of up to 26-fold over β2 receptors.

Studies using recombinant human β1 and β2 receptors have allowed for precise determination of affinity under identical conditions. These experiments confirm this compound's significant selectivity for the β1 receptor.

Receptor Affinity and Selectivity of this compound
Receptor SubtypeAffinity (pKi or pKD)Selectivity Ratio (β2 Affinity / β1 Affinity)Tissue/System
β1-Adrenoceptor~6.7 - 7.0~19 - 30 foldHuman (recombinant)
β2-Adrenoceptor~5.2 - 5.5Human (recombinant)
β1-AdrenoceptorNot Specified~30 foldRat, Guinea Pig, Human Tissues
β2-AdrenoceptorNot SpecifiedRat, Guinea Pig, Human Tissues

This table synthesizes data from studies on receptor binding and selectivity.

Lack of Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Activity (MSA)

This compound is characterized by the absence of two properties found in some other beta-blockers: intrinsic sympathomimetic activity (ISA) and membrane stabilizing activity (MSA).

Intrinsic Sympathomimetic Activity (ISA) , also known as partial agonist activity, is the capacity of a beta-blocker to weakly stimulate β-adrenergic receptors while also blocking the effects of more potent catecholamines like epinephrine. Beta-blockers with ISA can cause less of a reduction in resting heart rate and cardiac output compared to those without it. This compound is devoid of this partial agonist activity.

Membrane Stabilizing Activity (MSA) is a property, unrelated to beta-blockade, that involves blocking sodium channels, similar to local anesthetics. This effect does not contribute to the primary antihypertensive or antianginal actions of beta-blockers. Increasing the dose of this compound beyond what is needed for beta-blockade does not lead to further depression of myocardial contractility, confirming its lack of MSA.

Pharmacodynamic Effects and Systemic Physiological Modulations

Cardiovascular System Effects

Atenolol (B1665814) effectively reduces both resting and exercise-induced heart rate. drugs.com By blocking β-1 adrenergic receptors in the sinoatrial (SA) node, the heart's natural pacemaker, this compound decreases the rate of spontaneous depolarization, resulting in a slower heart rate. drugs.comcvpharmacology.com This negative chronotropic effect is a key mechanism behind its therapeutic benefits in conditions like hypertension and angina. patsnap.comgoodrx.com Clinical studies have demonstrated that the beta-blocking effects, including the reduction of exercise-related tachycardia, become apparent within one hour and reach their maximum effect within 2 to 4 hours after a single oral dose. wikipedia.org

Table 1: Effect of this compound on Heart Rate

ParameterEffectMechanism of Action
Resting Heart RateDecreaseBlocks β-1 adrenergic receptors in the SA node. drugs.com
Exercise-Induced Heart RateDecreaseInhibits catecholamine-induced increases in heart rate. drugs.com

By antagonizing β-1 adrenergic receptors in the cardiac muscle, this compound reduces the force of myocardial contraction. nih.govpatsnap.com This negative inotropic effect lessens the heart's workload and myocardial oxygen demand, which is particularly beneficial in the management of angina pectoris. patsnap.com While this effect is therapeutic in many contexts, it can be detrimental in patients with pre-existing heart failure, as it may further depress myocardial function. drugbank.com Studies in animals have shown a dose-dependent decrease in myocardial contractility with this compound administration. nih.gov

Table 2: Impact of this compound on Myocardial Contractility

ParameterEffectClinical Implication
Force of ContractionDecreaseReduced myocardial oxygen demand. patsnap.com
Cardiac WorkloadDecreaseBeneficial in angina pectoris. patsnap.com

This compound influences the electrical conduction system of the heart, primarily by slowing conduction through the atrioventricular (AV) node. medcentral.comnih.gov This is a result of its β-1 blockade, which prolongs the effective and functional refractory periods of the AV node. nih.govbmj.com This action contributes to its antiarrhythmic properties, making it useful for treating certain types of irregular heartbeats. patsnap.commedlineplus.gov However, this effect also means that caution is necessary when administering this compound to individuals with pre-existing conduction abnormalities, such as first-degree heart block, as it can increase the risk of more severe blockages. nps.org.au

This compound has been shown to decrease plasma renin activity (PRA). nih.govhres.ca Renin is an enzyme released by the kidneys that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting β-1 receptors in the kidneys, this compound reduces renin secretion. goodrx.com This, in turn, leads to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, a hormone that promotes salt and water retention. endocrine-abstracts.orgnih.gov Studies have shown that this compound can suppress PRA in an "all-or-none" fashion and that this effect is associated with its antihypertensive action. nih.gov

Table 3: this compound's Effect on the Renin-Angiotensin System

ComponentEffect of this compoundConsequence
Plasma Renin Activity (PRA)Decrease. nih.govnih.govReduced conversion of angiotensinogen (B3276523) to angiotensin I.
Angiotensin IIDecrease (indirectly)Reduced vasoconstriction. endocrine-abstracts.org
AldosteroneDecrease (indirectly)Reduced sodium and water retention. oup.comoup.com

Non-Cardiovascular System Effects

While the primary therapeutic actions of this compound are centered on the cardiovascular system, its pharmacodynamic profile extends to other physiological systems, primarily through its interaction with adrenergic receptors located outside the heart.

Central Nervous System (CNS) Effects and Proposed Mechanisms

This compound can produce effects on the central nervous system, including fatigue, sleep disturbances, and depression, though these are generally less frequent and severe compared to more fat-soluble beta-blockers. drugbank.com The primary mechanism proposed to explain this difference is this compound's low lipid solubility (hydrophilicity). nih.gov

This hydrophilic nature reduces its ability to cross the blood-brain barrier, limiting its concentration within the CNS. drugbank.comahajournals.org Research comparing various beta-blockers has shown that the brain-to-plasma concentration ratio of this compound is substantially lower than that of lipophilic agents like propranolol (B1214883) and metoprolol (B1676517). ahajournals.org While the precise molecular mechanisms for beta-blocker-induced CNS effects are not fully understood, they are thought to involve the blockade of β-adrenergic receptors within the brain. drugbank.comahajournals.org It has also been suggested that lipophilic beta-blockers may affect sleep through interactions with serotonergic receptors, a mechanism less likely to be significant with this compound due to its limited brain penetrance. ahajournals.org

Endocrine and Metabolic System Interactions

This compound can modulate metabolic processes, most notably lipid metabolism.

Research into the effects of this compound on plasma lipids has yielded varied results, though a general trend has been observed. Several studies indicate that this compound therapy can adversely affect the lipid profile by increasing plasma triglyceride levels and decreasing high-density lipoprotein cholesterol (HDL-C). ahajournals.orgresearchgate.netahajournals.org One study involving patients with essential hypertension found that during six months of this compound treatment, HDL cholesterol levels were significantly lowered, primarily due to a decrease in the HDL2 cholesterol subfraction. nih.gov In the same study, plasma triglycerides and total cholesterol showed a slight increase. nih.gov

Conversely, other studies have reported neutral or non-significant changes in lipid parameters with this compound treatment. nih.govtandfonline.com A comparison with metoprolol found that this compound did not significantly affect VLDL-cholesterol or HDL-cholesterol concentrations. nih.gov Furthermore, some evidence suggests that the impact on triglycerides may be transient, with one study noting that after a year of therapy, triglyceride levels did not significantly differ from those in a placebo group. aafp.org

The proposed mechanism for these lipid alterations involves the concept that blocking β-adrenergic activity leads to unopposed α-adrenergic stimulation. aafp.org This, in turn, may decrease the activity of peripheral lipoprotein lipase, an enzyme crucial for the breakdown of very low-density lipoproteins (VLDL) and triglycerides, leading to their accumulation in the plasma. aafp.org

Table 1: Summary of Selected Research Findings on this compound's Effects on Lipid Metabolism

Study / Analysis Duration Key Findings on Lipid Profile
Alpha Beta Canada Study (1993) ahajournals.org 24 weeks Significant decrease in HDL-C; Significant increase in triglycerides and VLDL-T.
Lehtonen & Marniemi (1984) nih.gov 6 months Significant decrease in HDL cholesterol (specifically HDL2 subfraction); Slight, statistically significant increase in triglycerides and total cholesterol at 6 months.
Fogari et al. (1990) nih.gov 3 months Unchanged HDL-cholesterol; Increased LDL-cholesterol and triglycerides.
Nilsson et al. (1986) nih.gov 3 months No significant change in VLDL-cholesterol or HDL-cholesterol concentrations.
Veterans Affairs Cooperative Study (as cited in AAFP, 2010) aafp.org 1 year No significant difference in triglyceride levels compared to placebo.

Table 2: Mentioned Chemical Compounds

Compound Name
Albuterol
Amiodarone (B1667116)
This compound
Catecholamines
Cholesterol
Digoxin (B3395198)
Diltiazem
Epinephrine (B1671497)
Flecainide
Hydrochlorothiazide
Insulin (B600854)
Isoproterenol
Metoprolol
Norepinephrine (B1679862)
Propranolol
Triglycerides
Influence on Insulin Sensitivity and Glucose Homeostasis

This compound has been observed to exert a notable influence on glucose metabolism and insulin sensitivity. Research indicates that treatment with this compound can be associated with a deterioration in these metabolic parameters. In studies involving hypertensive patients, this compound has been shown to significantly reduce insulin sensitivity. researchgate.net One crossover study comparing nebivolol (B1214574) to this compound in hypertensive patients with impaired glucose tolerance found that this compound was associated with an approximate 20% reduction in insulin sensitivity. researchgate.net This study also noted a roughly 10% decrease in the glucose disappearance rate with this compound use. researchgate.net

Long-term studies have also suggested an association between the use of β-blockers, including this compound, and an increased risk of developing type 2 diabetes mellitus in hypertensive patients without diabetes. medcentral.com While the precise mechanisms are complex, it is understood that even cardioselective β-blockers like this compound can decrease insulin sensitivity by approximately 15-30%. medcentral.comdrugs.com This can lead to increased insulin requirements and impaired glucose tolerance. medcentral.comsymbiosisonlinepublishing.com In a comparative study, the percentage of patients with identified insulin resistance (HOMA > 3) in the this compound group increased from 34.4% to 71.9% after six months of treatment. symbiosisonlinepublishing.com

Table 1: Effect of this compound on Glucose and Insulin Metabolism in Obese Hypertensive Patients

Parameter Before this compound Treatment After this compound Treatment P-value
Fasting Glucose (mmol/L) 5.3 ± 0.9 6.0 ± 1.5 0.003
Fasting Insulin (pmol/L) 121 ± 121 189 ± 228 0.03
Glucose after 90 min (mmol/L) Data not specified Data not specified 0.002
Insulin after 90 min (pmol/L) Data not specified Data not specified 0.04
Peak Glucose (mmol/L) Data not specified Data not specified 0.005
Total Glucose Integration Area Data not specified Data not specified 0.02
Total Insulin Integration Area Data not specified Data not specified 0.006

Source: Adapted from research findings on obese, hypertensive subjects. ahajournals.org

Effects on Thyroid Hormone Metabolism

The interaction between this compound and thyroid hormone metabolism has been a subject of clinical investigation, particularly in the context of hyperthyroidism. The beneficial clinical effects of β-blockers in managing thyrotoxic symptoms are well-documented; however, their direct impact on thyroid hormone levels appears to be modest. nih.govnih.gov

In studies involving hyperthyroid patients, treatment with this compound led to symptomatic improvement but did not produce significant changes in the serum concentrations of triiodothyronine (T3) or reverse triiodothyronine (rT3). nih.gov However, a small but statistically significant decrease in serum thyroxine (T4) levels was observed. nih.gov Another study with hyperthyroid patients corroborated these findings, showing no change in serum T4, free T4, T3, or free T3 concentrations at the time of maximal clinical effect, suggesting the symptomatic benefits are not primarily mediated by alterations in thyroid hormone metabolism. nih.gov

Conversely, some evidence suggests that beta-adrenergic antagonists may influence the peripheral conversion of T4 to its more active form, T3. drugs.com In patients with type 2 diabetes and euthyroidism, treatment with selective β1-adrenergic receptor blockers, such as metoprolol, was associated with a statistically significant increase in thyroid-stimulating hormone (TSH) levels (from 2.333 ± 0.950 to 2.993 ± 0.956 mIU/L). frontiersin.org This suggests a potential for β1-blockers to influence the hypothalamic-pituitary-thyroid axis in specific patient populations. frontiersin.org

Table 2: Influence of this compound on Serum Thyroid Hormones in Hyperthyroid Patients

Hormone Change after this compound Treatment Statistical Significance
Triiodothyronine (T3) No significant change Not significant
Reverse T3 (rT3) No significant change Not significant
Thyroxine (T4) Small decrease Statistically significant

Source: Findings from a study on twelve hyperthyroid patients. nih.gov

Hematological Parameters Modulation

This compound's effects on hematological parameters have been explored in the context of treating hypertension. Studies have shown that this compound can induce specific, statistically significant changes in certain blood components.

In a prospective study involving newly diagnosed hypertensive patients, treatment with this compound over three months resulted in a significant increase in both hemoglobin (Hb) and packed cell volume (PCV). ijbcp.comscispace.com However, the same study found no significant alterations in the red blood cell (RBC) count or other red cell indices such as mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC). ijbcp.comscispace.com The observed increase in Hb and PCV was most prominent within the initial two months of therapy. scispace.com It is hypothesized that this effect is not due to a direct impact on erythropoiesis but may be related to hemodynamic changes, such as a decrease in sodium and water reabsorption resulting from reduced sympathetic overactivity. ijbcp.comscispace.com

In contrast, a study conducted on male Wistar rats treated with this compound for 50 days showed no significant changes in PCV, Hb, or RBC count. globalresearchonline.net This animal study did, however, report significant increases in total white blood cell (TWBC) and platelet counts. globalresearchonline.net These discrepancies highlight potential differences between human and animal models in the hematological response to this compound.

Table 3: Effect of this compound on Hematological Parameters in Hypertensive Patients

Parameter Pre-treatment (Baseline) Post-treatment (3 Months) P-value
Hemoglobin (Hb) (g/dL) 12.60 ± 1.15 13.56 ± 1.09 <0.001
Packed Cell Volume (PCV) (%) 38.64 ± 3.42 41.22 ± 3.23 <0.001
Red Blood Cell (RBC) Count (millions/mm³) 4.31 ± 0.44 4.41 ± 0.41 >0.05
Mean Corpuscular Volume (MCV) (fL) 89.65 ± 4.47 93.37 ± 4.45 >0.05
Mean Corpuscular Hemoglobin (MCH) (pg) 29.28 ± 2.01 30.73 ± 1.95 >0.05
Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL) 32.65 ± 0.99 32.92 ± 0.91 >0.05

Source: Data from a prospective study on thirty newly diagnosed hypertensives. ijbcp.comscispace.com

Pharmacokinetic Profile and Disposition Research

Absorption and Bioavailability Studies

Atenolol (B1665814) demonstrates rapid and consistent, yet incomplete, absorption following oral administration. wikipedia.orgdrugs.com Research indicates that approximately 40% to 50% of an oral dose is absorbed from the gastrointestinal tract. drugbank.comnih.govhres.ca The unabsorbed remainder is excreted unchanged in the feces. wikipedia.orgdrugs.comdrugbank.comhres.ca

Following oral ingestion, peak blood concentrations of this compound are typically reached within 2 to 4 hours. wikipedia.orgdrugs.comnih.govhres.ca Despite some inter-individual variability, the plasma levels achieved are generally proportional to the administered dose. hres.ca For instance, mean peak plasma concentrations of approximately 300 ng/mL and 700 ng/mL have been reported after 50 mg and 100 mg doses, respectively. hres.ca The elimination half-life of orally administered this compound is approximately 6 to 7 hours. drugs.comdrugbank.comhres.ca

Interactive Table: Oral Absorption and Peak Plasma Concentration of this compound
ParameterValueSource(s)
Oral Absorption Rate40% - 50% drugbank.comnih.govhres.ca
Time to Peak Plasma Concentration (Tmax)2 - 4 hours wikipedia.orgdrugs.comnih.govhres.ca
Mean Peak Plasma Concentration (Cmax) - 50 mg dose~300 ng/mL hres.ca
Mean Peak Plasma Concentration (Cmax) - 100 mg dose~700 ng/mL hres.ca
Elimination Half-life (Oral)6 - 7 hours drugs.comdrugbank.comhres.ca

The oral bioavailability of this compound is approximately 50% to 60%. wikipedia.orgdrugbank.com Several factors can influence this. The presence of food can decrease the absorption of this compound; co-administration with a meal can reduce the area under the curve (AUC) by about 20%. drugbank.com

Studies have determined the absolute bioavailability of this compound across different oral doses. Research involving healthy volunteers who received 25 mg, 50 mg, and 100 mg oral solutions found mean absolute bioavailability values of 0.52, 0.54, and 0.58, respectively, indicating a linear dose-concentration relationship. nih.govresearchgate.netuoa.gr Concurrent administration of certain substances can also impact bioavailability; a marked interaction has been noted when this compound is taken with calcium or aluminium hydroxide (B78521). drugbank.com

Interactive Table: Absolute Bioavailability of this compound by Oral Dose
Oral DoseMean Absolute Bioavailability (± SD)Source(s)
25 mg0.52 (± 0.18) nih.govresearchgate.netuoa.gr
50 mg0.54 (± 0.12) nih.govresearchgate.netuoa.gr
100 mg0.58 (± 0.16) nih.govresearchgate.netuoa.gr

Distribution Characteristics

This compound exhibits low affinity for plasma proteins. derangedphysiology.com Reported values for the extent of protein binding vary slightly across studies, with figures ranging from as low as 3% to a range of 6-16%. drugbank.comhres.cadrugbank.comselleckchem.comselleckchem.com This low level of binding means that a large fraction of the drug in circulation is unbound and available for distribution into tissues. nih.gov

Research into the binding mechanisms has shown that this compound binds to serum albumin. One study identified two binding sites for this compound on human serum albumin. drugbank.com More detailed in-vitro studies using bovine serum albumin (BSA) have characterized these interactions further, identifying both high-affinity and low-affinity binding sites. nih.gov At a physiological pH of 7.4, the high-affinity association constant (k1) was determined to be (4.6±0.151)×10⁻⁵ M, while the low-affinity association constant (k2) was (3.03±0.086)×10⁻⁵ M. nih.gov The number of high-affinity and low-affinity binding sites were found to be (0.61±0.199) ×10⁻⁵ M and (1.33±0.114) ×10⁻⁵ M, respectively. nih.gov These binding characteristics can be influenced by changes in physiological pH. nih.gov

Interactive Table: this compound Protein Binding Characteristics
ParameterValueSource(s)
Plasma Protein Binding3% - 16% drugbank.comhres.cadrugbank.comselleckchem.comselleckchem.com
High-Affinity Association Constant (k1) to BSA (pH 7.4)(4.6±0.151)×10⁻⁵ M nih.gov
Low-Affinity Association Constant (k2) to BSA (pH 7.4)(3.03±0.086)×10⁻⁵ M nih.gov

This compound is a hydrophilic, relatively polar compound with low lipid solubility. drugs.comnih.govnih.gov This physicochemical property significantly limits its ability to cross the blood-brain barrier (BBB). drugbank.comnih.govresearchgate.net Studies comparing this compound to more lipophilic beta-blockers have consistently shown that this compound penetrates the central nervous system to a much smaller extent. drugbank.comderangedphysiology.comnih.gov

Research in neurosurgical patients revealed that the brain tissue concentration of this compound was 10 to 20 times lower than that of lipophilic beta-blockers like propranolol (B1214883), oxprenolol, and metoprolol (B1676517). nih.gov The approximate brain-to-plasma concentration ratio for this compound was found to be only 0.2. nih.gov Studies in animal models using positron emission tomography have also confirmed that the passage of this compound into the brain is very limited, although a small, measurable influx does occur. researchgate.netoup.com This poor penetration of the blood-brain barrier is considered clinically relevant as it may be associated with a lower incidence of centrally-mediated side effects compared to more lipid-soluble beta-blockers. nih.gov

Research has established that this compound crosses the placental barrier and can be detected in umbilical cord blood. motherfigure.com Administration of this compound, particularly starting in the second trimester of pregnancy, has been associated with infants who are small for their gestational age. motherfigure.com One proposed mechanism for this is that this compound may affect blood flow through the placenta. medicowesome.comnih.gov

This compound is also excreted into breast milk. medicowesome.come-lactation.com Due to its low plasma protein binding, the transfer can be significant, with the drug becoming concentrated in breast milk. medicowesome.comnih.gov The degree of accumulation in a nursing infant is related to the drug's high rate of renal excretion (85%), which poses a risk for accumulation, especially in newborns and preterm infants. nih.gov There have been reports of adverse effects in infants exposed to this compound through breast milk, including slow heart rate (bradycardia), low blood pressure (hypotension), and cyanosis. nih.gove-lactation.com

Biotransformation and Metabolic Pathways

This compound is characterized by its limited biotransformation in the body. As a hydrophilic compound, it undergoes minimal metabolism, primarily in the liver. clinpgx.orgdrugbank.comnih.govnih.gov This limited metabolic process means that the majority of the absorbed dose circulates and is eventually eliminated as the unchanged parent drug.

Research indicates that this compound undergoes little to no metabolism by the liver. drugs.comnih.gov Only about 5% to 10% of an administered dose is metabolized. clinpgx.orgdrugbank.comnih.govnih.gov The parent drug is the main radiolabeled component found in the blood following administration. nih.govdrugbank.com

Despite the low level of metabolism, two primary metabolites have been identified:

A hydroxylated metabolite: This is the sole non-conjugated metabolite, formed through a hydroxylation reaction. drugbank.comnih.gov This metabolite possesses some pharmacological activity, but it is only about one-tenth as potent as the parent this compound compound. drugbank.comdrugbank.com

This compound glucuronide: This is a conjugate metabolite. ethz.chhres.cahres.ca

Together, these metabolites account for a small fraction of the excreted dose, with the hydroxylated metabolite and the glucuronide conjugate representing approximately 5-8% and 2% of the renally excreted dose, respectively. drugbank.comnih.gov The vast majority, around 87-90%, appears as unchanged this compound. drugbank.comnih.gov

Conjugation is a minor metabolic pathway for this compound. The primary conjugation reaction identified is the formation of an this compound-glucuronide conjugate. drugbank.comnih.govethz.ch This metabolite, along with the hydroxylated form, is produced in small quantities and does not possess significant pharmacological activity. hres.cahres.ca

Elimination and Excretion Pathways

The elimination of this compound from the body is predominantly handled by the kidneys, which is consistent with its hydrophilic nature and minimal hepatic metabolism. clinpgx.orgdrugbank.comnih.gov

The principal route of elimination for this compound is renal excretion. nih.govnih.gov The absorbed portion of the drug is primarily eliminated by the kidneys, with the majority excreted unchanged. drugs.comnih.gov Following an intravenous dose, over 85% is excreted in the urine within 24 hours. drugs.comhres.ca For an oral dose, approximately 50% of the total dose is excreted unchanged in the feces (representing the unabsorbed portion), while the absorbed fraction is almost entirely cleared by the kidneys. drugs.com This process involves both glomerular filtration and active secretion. nih.gov

The elimination half-life of this compound in individuals with normal renal function is approximately 6 to 7 hours. drugs.comnih.govdrugbank.comconsensus.app Some studies report a slightly wider range of 6 to 10 hours. drugbank.comnih.govconsensus.app This kinetic profile is not altered by chronic administration. drugs.com Following oral administration, the beta-blocking effects persist for at least 24 hours. drugs.com

The excretion kinetics are dose-independent, and a linear relationship exists between the plasma concentration of this compound and the degree of its beta-blocking effect. drugbank.comsemanticscholar.orgconsensus.app

Elimination Half-Life of this compound in Different Populations
PopulationApproximate Half-Life (Hours)Reference
Healthy Adults6 - 10 drugbank.comnih.govconsensus.app
Adults with Normal Renal Function6 - 7 drugs.comnih.govdrugbank.comconsensus.app
Children~4.6 consensus.app
Patients with Severe Renal ImpairmentUp to 36 drugbank.comnih.govconsensus.app
Patients on Dialysis (interdialytic period)42 - 73 consensus.app

Pharmacokinetic Variability and Special Populations

Compared to other more lipid-soluble beta-blockers, such as metoprolol and propranolol, the hydrophilic nature of this compound contributes to lower interindividual pharmacokinetic variability. nih.govnih.govresearchgate.net Studies have classified this compound as having low to moderate variability in its pharmacokinetic parameters. nih.govresearchgate.net

The most significant factor influencing this compound's pharmacokinetics is renal function. drugbank.comconsensus.app In patients with impaired renal function, the elimination half-life is significantly prolonged. nih.govsemanticscholar.orgconsensus.app For instance, in individuals with severe renal failure, the half-life can increase to 36 hours or even longer. drugbank.comnih.govconsensus.app This necessitates careful consideration in this patient population to avoid drug accumulation.

Pharmacokinetic differences have also been noted in other specific populations. In children, for example, the terminal elimination half-life has been reported to be shorter than that observed in adults, with a mean of approximately 4.6 hours. consensus.app

Pediatric Pharmacokinetics

Research into the pharmacokinetic profile of this compound in children has revealed differences when compared to the adult population. A study involving 10 children undergoing cardiac electrophysiologic studies examined the pharmacokinetics of intravenous this compound. nih.gov The data from this research indicated that a two-compartment model best described the drug's behavior. nih.govresearchgate.net Key findings from this study showed that children tend to have a slightly shorter terminal elimination half-life for this compound than what is observed in adults. nih.govresearchgate.net

The pharmacokinetic parameters determined in this pediatric population are detailed below. The total body clearance was found to be 0.15 ± 0.06 L/hr/kg, with a volume of distribution at a steady state of 0.83 ± 0.15 L/kg. nih.govresearchgate.net The distributive elimination half-life was 0.29 ± 0.08 hours, while the terminal elimination half-life was recorded as 4.56 ± 1.05 hours. nih.govresearchgate.net These findings underscore the need for further investigation to establish optimal oral dosing for long-term treatment in children. nih.gov Due to its hydrophilic nature, this compound's absorption from the gastrointestinal lumen is dependent on transporter-mediated processes. nih.gov In vitro studies suggest that the organic cation transporter (OCT) 1 may play a significant role in its intestinal absorption. nih.gov

Table 1: Intravenous this compound Pharmacokinetic Parameters in Children

Parameter Mean Value (± SD)
Total Body Clearance 0.15 ± 0.06 L/hr/kg
Volume of Central Compartment 0.33 ± 0.06 L/kg
Volume of Distribution (steady state) 0.83 ± 0.15 L/kg
Distributive Elimination Half-Life 0.29 ± 0.08 hours
Terminal Elimination Half-Life 4.56 ± 1.05 hours

Data derived from a study of 10 children. nih.govresearchgate.net

Altered Pharmacokinetics in Renal Impairment

This compound is primarily eliminated by the kidneys, with only about 5% being metabolized by the liver. nih.govdrugbank.com Consequently, its pharmacokinetic profile is significantly altered in individuals with renal impairment. nih.govnih.govnih.govsemanticscholar.org The elimination half-life of this compound, which is approximately 6 to 9 hours in individuals with normal renal function, increases markedly as kidney function declines. nih.govdrugbank.comnih.govnih.gov

Studies have demonstrated a direct correlation between the glomerular filtration rate (GFR) and this compound's blood clearance. nih.govnih.gov In patients with progressive renal failure, the half-life can be prolonged to over 100 hours. nih.gov Research involving subjects with creatinine (B1669602) clearances ranging from 0 to 122 ml/min/1.73 m² showed that as creatinine clearance decreased, the peak blood level of this compound occurred later and the 24-hour plasma concentrations increased. nih.gov In patients with a GFR below 10 ml/min, the elimination half-life may extend to 36 hours. nih.govdrugbank.com For individuals with a creatinine clearance of less than 15 mL/min/1.73m2, the elimination half-life can exceed 27 hours. droracle.ai This accumulation necessitates dosage adjustments for patients with severe renal impairment to prevent toxicity. droracle.aidroracle.ai

Table 2: this compound Elimination Half-Life in Relation to Renal Function

Creatinine Clearance (mL/min/1.73m²) This compound Elimination Half-Life (hours)
>35 (Normal Function) ~6-9
15-35 16-27
<15 >27

Data compiled from studies on this compound pharmacokinetics in renal impairment. drugbank.comnih.govdroracle.ai

Pharmacokinetic Equivalence Studies of Generic Formulations

Multiple studies have been conducted to assess the pharmacokinetic equivalence of various generic formulations of this compound compared to the innovator brand, Tenormin®. These studies are crucial to ensure that generic versions can be used interchangeably with the brand-name drug. who.int The primary measures for bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). nih.govnih.gov

In one study comparing a test formulation (Azectol) with a reference product, the 90% confidence intervals (CI) for the geometric mean ratios of AUC₀₋ᵢₙfinity, AUC₀₋₃₆, and Cmax were all within the standard acceptance range of 80%-125%. nih.gov Another study comparing Tensotin to Tenormin also concluded that the two formulations were bioequivalent based on statistical analysis of AUC and Cmax values. nih.gov

A study in healthy Thai volunteers evaluated two strengths (50 mg and 100 mg) of a generic product (Prenolol) against Tenormin. nih.gov For both strengths, the 90% CIs for the ratios of AUC₀₋ᵢₙfinity and Cmax fell within the acceptable bioequivalence range. nih.gov Similarly, a post-marketing study in Egypt comparing a generic product (Ateno) with Tenormin found that the mean plasma concentration-time curves were similar and the 90% CI values for Cmax and AUC were within the 80%–125% range, confirming their bioequivalence. who.int These consistent findings across different studies support the interchangeability of these generic this compound products with the reference brand. who.intnih.govnih.govnih.gov

Table 3: Results of Selected this compound Bioequivalence Studies

Study Comparison Parameter 90% Confidence Interval (CI) Conclusion
Azectol vs. Reference nih.gov AUC₀₋ᵢₙfinity 94.4% - 112.9% Bioequivalent
Cmax 88.3% - 112.1% Bioequivalent
Tensotin vs. Tenormin nih.gov AUC, Cmax Within 80% - 125% Bioequivalent
Ateno vs. Tenormin who.int AUC₀→t 92.8% - 105.7% Bioequivalent
Cmax 92.9% - 109.9% Bioequivalent
Prenolol (100 mg) vs. Tenormin (100 mg) nih.gov AUC₀₋ᵢₙfinity 100% - 120% Bioequivalent
Cmax 95% - 131%* Bioequivalent

Clinical Efficacy and Outcome Research

Management of Hypertension

Atenolol (B1665814), a second-generation β-1–selective adrenergic antagonist, effectively lowers blood pressure by reducing heart rate and myocardial contractility nih.gov. Its efficacy in managing primary hypertension has been evaluated in numerous studies. However, research suggests that despite its blood pressure-lowering effects, its ability to reduce major cardiovascular morbidity and mortality is questionable when compared to a placebo.

A meta-analysis of four randomized controlled trials involving 6,825 patients followed for an average of 4.6 years found no significant differences between this compound and placebo in terms of all-cause mortality, cardiovascular mortality, or myocardial infarction nih.gov. This was despite significant reductions in blood pressure in the this compound-treated groups nih.gov. There was, however, a trend towards a lower risk of stroke in patients receiving this compound compared to placebo nih.gov. Further reviews have supported the finding that for patients with essential hypertension, this compound is not superior to a placebo in reducing the risk of cardiovascular morbidity or all-cause mortality bmj.com.

When compared with other classes of antihypertensive drugs, the efficacy of this compound in preventing major cardiovascular events has been a subject of significant debate and research. Multiple large-scale meta-analyses have concluded that this compound is inferior to other antihypertensive agents, such as angiotensin-converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), calcium-channel blockers (CCBs), and thiazide diuretics, in reducing the risk of stroke, major cardiovascular events, and renal failure ahajournals.org.

One meta-analysis showed that treatment with this compound resulted in a significantly higher mortality rate compared to other active antihypertensive treatments nih.gov. This analysis also found that stroke was more frequent with this compound treatment nih.gov. Another comprehensive review found that in 13 studies with nearly 106,000 patients, the relative risk of stroke was 16% higher with beta-blockers (predominantly this compound) than with other antihypertensive drugs aafp.org.

Specific comparisons have yielded the following findings:

Versus Diuretics and CCBs : Compared with thiazide or thiazide-like diuretics (TDs) and dihydropyridine calcium-channel blockers (dCCBs), this compound was associated with a significantly higher risk of acute myocardial infarction, stroke, and hospitalization for heart failure ahajournals.org.

Versus ACE inhibitors and ARBs : No significant differences in risks for primary outcomes were observed between this compound and ACE inhibitors or ARBs ahajournals.org.

Versus Other Beta-Blockers : The Conduit Artery Function Evaluation (CAFE) study highlighted that this compound was less effective at lowering central blood pressure compared to other agents, despite similar effects on brachial blood pressure ahajournals.org. In a comparison with the third-generation beta-blocker nebivolol (B1214574), while there were no significant differences in primary outcomes, nebivolol was shown to decrease central blood pressure more effectively than this compound ahajournals.orgjacc.org.

These findings have led to recommendations in some guidelines against the use of this compound as a first-line therapy for hypertension without other compelling indications ahajournals.orgnih.gov.

Comparative Cardiovascular Outcomes: this compound vs. Other Antihypertensive Agents
OutcomeComparator Agent/ClassRelative Risk/Hazard Ratio (this compound vs. Comparator)FindingSource
All-Cause MortalityOther Antihypertensives1.13 (95% CI 1.02-1.25)Significantly Higher Mortality with this compound nih.gov
StrokeOther Antihypertensives1.16 (Relative Risk, vs. all other classes)Higher Risk with this compound aafp.org
StrokeDihydropyridine CCBs1.24 (cHR, 95% CI 1.08–1.45)Higher Risk with this compound ahajournals.org
Acute Myocardial InfarctionThiazide Diuretics1.26 (cHR, 95% CI 1.07–1.49)Higher Risk with this compound ahajournals.org
Hospitalization for Heart FailureDihydropyridine CCBs1.19 (cHR, 95% CI 1.05–1.37)Higher Risk with this compound ahajournals.org
Primary OutcomesACE Inhibitors / ARBsNo Significant DifferenceSimilar Efficacy ahajournals.org

Elderly Patients In patients older than 60, beta-blockers, particularly this compound, are generally not recommended as a first-line treatment for hypertension unless there is a compelling indication like ischemic heart disease or heart failure nih.govnih.gov. Meta-analyses have shown that for older adults, beta-blockers are associated with a higher risk of stroke and other cardiovascular events compared to other antihypertensive agents nih.govconsensus.app. One systematic review specifically suggested that this compound should be discontinued for hypertension management in the elderly because it appears less effective than other agents in reducing cardiovascular events nih.gov. Another review noted that in elderly patients, this compound was associated with an increased risk of stroke compared to other antihypertensives consensus.app.

Pregnancy-Associated Hypertension this compound has been studied for the treatment of moderate to severe hypertension during pregnancy. It has been shown to effectively decrease blood pressure in pregnant women with chronic hypertension, gestational hypertension, and preeclampsia ahajournals.org. In one study of 70 pregnant women, this compound significantly reduced both systolic and diastolic blood pressure across all three groups ahajournals.org. However, its use in pregnancy is associated with concerns regarding fetal growth. Some evidence suggests that this compound exposure, particularly in the early stages of pregnancy, is associated with fetal growth retardation and may result in babies that are small for their gestational age oup.commedicinesinpregnancy.orguktis.org. For this reason, it is advised that this compound be avoided in early pregnancy and used with caution in later stages, with careful monitoring of fetal growth oup.comuktis.org.

Blood Pressure Reduction with this compound in Pregnancy-Associated Hypertension
Hypertension GroupBaseline Blood Pressure (mmHg) (Mean ± SD)Post-Treatment Blood Pressure (mmHg) (Mean ± SD)SignificanceSource
Chronic Hypertension155.8 ± 15.0 / 100.8 ± 7.6135.0 ± 12.9 / 85.0 ± 6.7p&lt;0.005 (Systolic), p&lt;0.001 (Diastolic) ahajournals.org
Gestational Hypertension154.6 ± 13.6 / 104.9 ± 9.3129.6 ± 10.2 / 83.7 ± 9.1p&lt;0.001 (Systolic & Diastolic) ahajournals.org
Preeclampsia158.3 ± 27.1 / 104.1 ± 8.0129.1 ± 6.6 / 87.5 ± 6.1p&lt;0.05 (Systolic), p&lt;0.01 (Diastolic) ahajournals.org

This compound demonstrates a prolonged antihypertensive effect, making it suitable for once-daily administration. Studies using 24-hour non-invasive blood pressure monitoring have shown that this compound induces a significant reduction in mean blood pressure that is maintained over the full 24-hour period nih.gov. This effect is observed from the first day of treatment and is sustained over time nih.gov.

Long-term follow-up studies have examined the hemodynamic consequences of sustained this compound therapy. A 5-year study of patients with essential hypertension found that the initial reductions in blood pressure and heart rate seen after one year of treatment were maintained at the five-year mark nih.gov. Blood pressure was reduced by approximately 18% and heart rate by about 25% both at rest and during exercise nih.gov. However, the study also noted that prolonged treatment did not appear to normalize hemodynamics; there was no long-term decrease in total peripheral resistance or an increase in stroke volume or cardiac output from the reduced levels seen after one year of therapy nih.gov.

Angina Pectoris Treatment

This compound is an established therapy for the prophylactic management of stable angina pectoris nih.govwww.nhs.uk. Its therapeutic effect stems from its selective blockade of β-1 adrenergic receptors in the heart, which decreases heart rate, blood pressure, and myocardial contractility nih.govmedscape.com. This reduction in myocardial workload leads to a decrease in myocardial oxygen demand, which helps to prevent or reduce the frequency and severity of angina episodes medscape.com.

Both European and American cardiology guidelines recommend beta-blockers, including this compound, as a first-line treatment for managing the symptoms of stable angina nih.govescardio.org. Clinical trials have demonstrated that the antianginal efficacy of beta-blockers is comparable to that of calcium channel blockers escardio.org. They are particularly favored in patients who have a history of myocardial infarction or who have heart failure with a reduced ejection fraction, as they can also provide prognostic benefits in these populations nih.govescardio.org. The choice of this compound in the management of stable angina is aimed at controlling symptoms and improving quality of life by allowing patients to engage in daily activities with a reduced likelihood of experiencing chest pain escardio.org.

Myocardial Infarction and Cardiovascular Mortality

This compound has been studied for its role in reducing mortality following an acute myocardial infarction (AMI). Early and subsequent long-term treatment with beta-blockers has shown a reduction in mortality. nih.gov The First International Study of Infarct Survival (ISIS-1), a large randomized trial conducted before the widespread use of thrombolysis, demonstrated that intravenous this compound followed by oral administration for seven days reduced vascular mortality by 15% during the initial treatment period compared to no this compound. jacc.orgnih.gov

In the era of thrombolytic therapy, the GUSTO-I trial provided observational data suggesting that patients with AMI who received this compound had a significantly lower adjusted 30-day mortality rate compared to those who did not receive the drug. jacc.org However, this study also noted that early intravenous this compound use was associated with higher rates of heart failure and shock, suggesting that the most beneficial approach for many patients may be to initiate oral this compound once they are hemodynamically stable. jacc.org A long-term study following patients for a median of 19 months found that this compound significantly decreased the rate of sudden cardiac death by 68% compared to a control group. nih.gov

Clinical Trial Outcomes for this compound in Acute Myocardial Infarction

Trial/StudyPatient PopulationThis compound Group OutcomeControl/No this compound Group OutcomeKey Finding
ISIS-1 Trial16,027 patients with suspected AMILower vascular mortalityHigher vascular mortality15% relative risk reduction in vascular mortality during the first 7 days of treatment. nih.gov
GUSTO-I (Observational)Patients with AMI receiving thrombolysisLower adjusted 30-day mortalityHigher adjusted 30-day mortalityUse of any this compound was associated with a five-fold lower mortality risk. jacc.orgnih.gov
Beijing Collaborative Study1106 AMI patients (2-4 weeks post-infarct)68% decrease in sudden cardiac deathHigher rate of sudden cardiac deathLong-term this compound is beneficial for secondary prevention of sudden cardiac death. nih.gov

The perioperative period for noncardiac surgery presents a risk for cardiovascular complications in patients with or at risk for coronary artery disease. A significant randomized, double-blind, placebo-controlled trial investigated the effect of this compound administered before, during, and after noncardiac surgery. nih.govscispace.com The study enrolled 200 patients who were followed for two years. nih.govscispace.com

Two-Year Outcomes of Perioperative this compound in Noncardiac Surgery

Time PointOutcomeThis compound Group (n=99)Placebo Group (n=101)P-Value
6 MonthsOverall Mortality0%8%&lt;0.001 nih.govstanford.edu
Event-Free Survival100%88%&lt;0.001 stanford.edu
1 YearOverall Mortality3%14%0.005 nih.govstanford.edu
Event-Free Survival92%78%0.003 stanford.edu
2 YearsOverall Mortality10%21%0.019 nih.govstanford.edu
Event-Free Survival83%68%0.008 nih.govstanford.edu
Event-free survival combines outcomes of myocardial infarction, unstable angina, need for coronary-artery bypass surgery, and congestive heart failure. stanford.edu

For instance, a meta-analysis indicated that while this compound effectively lowers blood pressure, it did not differ from placebo in preventing myocardial infarction, stroke, or mortality. bmj.com When compared to other antihypertensive drugs, the this compound group had higher rates of stroke and cardiovascular mortality. bmj.com The LIFE (Losartan Intervention For Endpoint reduction in hypertension) study, which compared this compound to losartan, found that the use of this compound was associated with a more than 30% higher risk of developing new-onset atrial fibrillation. oup.com More recent research from the REDUCE-AMI trial found no significant difference in all-cause mortality or the risk of myocardial infarction in post-MI patients with preserved left ventricular ejection fraction who received long-term beta-blocker therapy versus those who did not. jacc.org This suggests that for certain patient populations, the routine long-term use of this compound for secondary prevention may not provide a significant benefit. jacc.orgacc.org

Management of Cardiac Arrhythmias

This compound is effective in the management and prevention of certain cardiac arrhythmias, particularly supraventricular tachycardias (SVTs). youtube.comdrugs.com By blocking β-1 receptors, this compound slows the conduction of electrical signals through the atrioventricular (AV) node, which helps to control the heart rate during arrhythmias like atrial fibrillation. drugbank.comyoutube.com

Its use has been well-documented in preventing postoperative arrhythmias, a common complication following cardiac surgery. A prospective, randomized study involving 60 patients undergoing coronary artery bypass surgery demonstrated a significant reduction in the incidence of postoperative supraventricular arrhythmias. oup.comnih.gov In the control group, 37% of patients experienced an arrhythmia, whereas only 3% of patients treated with this compound (one patient) developed an arrhythmia. oup.comnih.gov Other studies have confirmed that beta-blocker therapy is associated with a reduced incidence of post-operative atrial fibrillation. bohrium.comnih.gov While other beta-blockers like sotalol may be more effective in some comparisons, this compound remains a valuable agent for this indication. nih.gov

Incidence of Postoperative Supraventricular Arrhythmias

StudySurgical ProcedureThis compound Group IncidenceControl Group IncidenceP-Value
Seferovic et al. (1990)Coronary Artery Bypass Surgery3% (1 of 30 patients)37% (11 of 30 patients)0.007 oup.com

Reduction of Postoperative Supraventricular Arrhythmias

This compound has been investigated for its efficacy in preventing supraventricular arrhythmias following coronary artery bypass surgery. In a prospective, randomized study involving 60 patients with good left ventricular function, the incidence of postoperative supraventricular arrhythmias was significantly lower in the group treated with this compound compared to a control group. The this compound group, consisting of 30 patients, had only one patient (3%) who experienced an arrhythmia. In contrast, the control group of 30 patients saw 11 patients (37%) develop arrhythmias, primarily atrial fibrillation. This demonstrates a statistically significant reduction in the occurrence of these complications with the prophylactic use of this compound initiated 72 hours before the operation. The study found no significant correlation between the development of supraventricular arrhythmias and various patient and surgical factors, including age, sex, severity of preoperative symptoms, previous myocardial infarction, or extent of coronary artery disease.

Table 1: Incidence of Postoperative Supraventricular Arrhythmias

Group Number of Patients Number of Patients with Arrhythmias Incidence Rate (%)
This compound 30 1 3
Control 30 11 37

Off-Label Clinical Applications and Exploratory Research

Migraine Prophylaxis

This compound is recognized as a first-line option for the prophylaxis of episodic migraine, with clinical findings supporting its efficacy. Controlled clinical trials have confirmed that this compound is effective in reducing the frequency of migraine attacks. In an open-label study focusing on chronic migraine, this compound treatment resulted in a significant reduction in the number of headache days per month. The mean number of headache days decreased from 20.1 during a one-month run-in period to 7.1 by the third month of treatment. The severity of migraine attacks was also significantly reduced by the 1.5-month mark. Furthermore, a meta-analysis of placebo-controlled trials indicated that this compound was more likely to reduce headaches by 50% compared to placebo.

Table 2: Efficacy of this compound in Chronic Migraine Prophylaxis

Time Point Mean Headache Days per Month Mean Severity of Attacks (Scale of 0-3)
Run-in Period 20.1 2.3
1.5 Months 7.8 1.4
3 Months 7.1 Not Reported

Paroxysmal Supraventricular Tachycardia

This compound has been shown to be an effective beta-blocker for controlling arrhythmias in patients with reciprocating supraventricular tachycardia. In a study of 12 patients with paroxysmal reciprocating supraventricular tachycardia, intravenous this compound was administered, followed by long-term oral therapy. Of the 11 patients who completed the full observation period (median of 34 months), 7 had no further episodes of the arrhythmia. The mechanism of action involves slowing the sinus rate and prolonging the atrioventricular conduction time. Beta-blockers like this compound are effective in the acute termination of paroxysmal supraventricular tachycardia by increasing the refractory period of the atrioventricular node.

Alcohol Withdrawal Syndrome Management

Randomized clinical trials have demonstrated the benefits of this compound in the management of alcohol withdrawal syndrome. In a double-blind, placebo-controlled trial with outpatients, treatment failure (a composite measure including return to drinking, dropouts, and prolonged withdrawal) occurred in 37% of patients receiving this compound compared to 52% of those receiving a placebo. Patients treated with this compound also experienced a more rapid normalization of vital signs and resolution of abnormal behavioral characteristics. Notably, levels of craving for alcohol were significantly lower in the this compound group 24 hours after treatment began.

Another randomized, double-blind clinical trial involving hospitalized patients found that those receiving this compound had a significantly shorter mean hospital stay (four days versus five days for the placebo group). Additionally, fewer patients in the this compound group required concomitant benzodiazepines, and those who did required a lower mean daily dose.

Table 3: Outcomes of this compound Treatment in Alcohol Withdrawal Syndrome (Outpatient Study)

Outcome Measure This compound Group Placebo Group
Treatment Failure Rate 37% 52%
Patients with High Craving at 24h 7% 20%

Thyrotoxicosis Management

This compound is utilized to manage the peripheral manifestations of hyperthyroidism by controlling symptoms related to the sympathomimetic state, such as tachycardia, palpitations, and tremor. A double-blind, cross-over trial compared this compound, propranolol (B1214883), and a placebo in 21 hyperthyroid patients. Both this compound and propranolol were found to be significantly more effective than the placebo in improving the symptoms and signs of hyperthyroidism. When compared with the placebo, this compound reduced the mean heart rate by 29.8%, while propranolol resulted in a 27.1% reduction. The study concluded that this compound was almost as effective as propranolol in managing these manifestations. Cardioselective beta-blockers like this compound may be administered to patients with reactive airway disease.

Infantile Hemangiomas Treatment

Table 4: Comparative Efficacy of this compound and Propranolol for Infantile Hemangiomas

Treatment Group Number of Participants Overall Response Rate (at 6 months)
This compound 187 92.5%
Propranolol 190 93.7%

Investigation in Seasonal Affective Disorder (SAD)

This compound has been investigated in the context of Seasonal Affective Disorder (SAD) primarily to test the "melatonin hypothesis." This hypothesis posits that the antidepressant effects of bright light therapy are mediated by the suppression of melatonin (B1676174). Given that this compound is known to suppress melatonin secretion, its effects were compared against a placebo to explore this proposed mechanism. nih.gov

However, an interesting secondary observation from this research was that a small subset of the participants responded favorably to the treatment. Specifically, three of the 19 patients experienced repeated, marked, and sustained relief from their depressive symptoms while taking this compound. nih.gov This suggests that while not effective for the general SAD population, this compound may have a therapeutic role for certain individuals with the disorder. nih.gov

Table 1: Summary of this compound in Seasonal Affective Disorder Study
ParameterDescription
Study Design Double-blind, crossover
Participants 19 patients with SAD
Intervention This compound
Comparator Placebo
Primary Hypothesis Tested Melatonin hypothesis of phototherapy
Overall Finding No significant difference in antidepressant efficacy between this compound and placebo. nih.govnih.gov
Subgroup Finding Marked and sustained symptom relief in 3 of 19 patients. nih.gov

Prevention of Aortic Dilatation in Marfan Syndrome

This compound has been a standard therapeutic option for slowing the rate of aortic root dilatation in individuals with Marfan syndrome, a condition where aortic dissection is the leading cause of mortality. jacc.org Its efficacy has been compared directly with other therapies, most notably the angiotensin II receptor blocker, losartan.

A major randomized trial conducted by the Pediatric Heart Network involved 608 children and young adults with Marfan syndrome (ages 6 months to 25 years). pediatricheartnetwork.orgacc.org This study aimed to compare the effectiveness of this compound versus losartan in slowing aortic-root enlargement over a three-year period. pediatricheartnetwork.orgacc.org The primary outcome was the rate of change in the aortic-root-diameter z-score, which is a measure of the aortic root size relative to body surface area. The results showed no significant difference in the rate of aortic-root dilatation between the two treatment groups. pediatricheartnetwork.orgacc.org Both medications were found to be equally effective in controlling the rate of aortic enlargement. pediatricheartnetwork.org Over the three-year follow-up, the rates of aortic-root surgery, aortic dissection, and death also did not differ significantly between the this compound and losartan groups. pediatricheartnetwork.org

Another long-term study, which followed 128 patients from a previous clinical trial for a mean of 6.7 years, also compared the outcomes of patients treated with this compound versus those treated with losartan. jacc.orgacc.org The findings from this extended follow-up were consistent with the shorter-term trials. There were no significant differences found between the two groups in the rate of aortic dilation or in the incidence of clinical events, which included the need for aortic surgery, aortic dissection, or death. jacc.orgacc.orgoup.com The annual increase in aortic root diameter was identical in both groups. jacc.orgacc.org

Table 2: Comparative Clinical Trial Data for this compound in Marfan Syndrome
Clinical TrialParticipants (n)Age RangeFollow-up DurationThis compound Group Outcome (Aortic Root Dilation Rate)Comparator (Losartan) Group Outcome (Aortic Root Dilation Rate)Conclusion
Pediatric Heart Network Trial 6086 months - 25 years3 yearsDecrease in aortic-root z-scoreDecrease in aortic-root z-scoreNo significant difference between this compound and losartan. pediatricheartnetwork.orgacc.org
LOAT Extension Study 128Not specified in abstracts6.7 years (mean)0.4 mm/year0.4 mm/yearNo differences in aortic dilation rate or clinical events. jacc.orgacc.org

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
Losartan
Melatonin

Drug Drug and Drug Food Interactions: Mechanistic Investigations

Pharmacokinetic Interactions

The absorption of atenolol (B1665814) from the gastrointestinal tract can be significantly affected by the simultaneous intake of certain substances, leading to reduced bioavailability.

Calcium Salts: Co-administration of calcium salts with this compound can markedly decrease the oral bioavailability of this compound. drugs.com In a study involving healthy subjects, 500 mg of calcium (as lactate, carbonate, and gluonate) reduced the mean peak plasma concentration (Cmax) of a 100 mg this compound dose by 51% and the area under the concentration-time curve (AUC) by 32%. drugs.comnih.gov The exact mechanism is not fully understood but is thought to involve impaired absorption in the gastrointestinal tract. researchgate.net It is often recommended to separate the administration times of this compound and calcium carbonate by at least 2 hours. drugs.comdrugs.com

Fruit Juices: Several fruit juices have been shown to interfere with the absorption of this compound.

Orange Juice: Consumption of orange juice can moderately reduce the bioavailability of this compound. drugs.com A study demonstrated that orange juice decreased the mean Cmax of this compound by 49% and the AUC by 40%. nih.gov This interaction is believed to be due to interference with the gastrointestinal absorption of the drug. nih.gov

Apple Juice: Apple juice has been found to greatly reduce the systemic exposure to this compound, likely by inhibiting intestinal drug transporters such as OATP2B1. nih.gov One study reported that ingestion of 1200 ml of apple juice decreased the AUC of this compound by 82%. nih.gov

Grapefruit Juice: While grapefruit juice is a known inhibitor of certain liver enzymes, its interaction with this compound may lead to increased blood levels of the drug. medindia.net

The following table details the pharmacokinetic interactions affecting this compound absorption.

Interacting SubstanceEffect on this compound PharmacokineticsPutative Mechanism
Calcium Salts Decreased Cmax by 51% and AUC by 32%. drugs.comnih.govImpaired gastrointestinal absorption. researchgate.net
Orange Juice Decreased Cmax by 49% and AUC by 40%. nih.govInterference with gastrointestinal absorption. nih.gov
Apple Juice Decreased AUC by up to 82%. nih.govInhibition of intestinal drug transporters (e.g., OATP2B1). nih.gov

Protein Binding Displacement Interactions

The potential for a drug to be involved in protein binding displacement interactions is largely dependent on its affinity for plasma proteins, such as albumin. Drugs that are highly protein-bound (typically >90%) are more likely to be displaced by other highly bound drugs, leading to an increase in the unbound, pharmacologically active concentration of the displaced drug.

This compound exhibits low plasma protein binding, with reported values ranging from 6% to 16%. drugbank.comempathia.ai This low level of binding inherently limits its potential to be a significant participant in protein binding displacement interactions. As only a small fraction of this compound is bound to plasma proteins, the displacement of this small amount by another drug would not lead to a clinically meaningful increase in the free concentration of this compound.

Conversely, due to its low protein binding, this compound is also unlikely to displace other concurrently administered drugs from their protein binding sites. Even at high therapeutic concentrations, there is an insufficient amount of this compound bound to plasma proteins to significantly compete with and displace other drugs.

The hydrophilic nature of this compound, in contrast to more lipophilic beta-blockers like propranolol (B1214883), also contributes to its lower protein binding and distribution into tissues. This further reduces the likelihood of clinically significant displacement interactions.

Table 2: Protein Binding Characteristics of this compound and Clinical Implications

ParameterValueResearch FindingsClinical Implication
Plasma Protein Binding 6-16%This compound has a low affinity for plasma proteins, including albumin. drugbank.comempathia.aiLow potential for this compound to be displaced by or to displace other drugs from plasma proteins.
Displacement Potential LowDue to its low protein binding, this compound is not significantly affected by, nor does it significantly affect, the protein binding of other drugs.The risk of clinically significant changes in free drug concentrations due to protein binding displacement is minimal.

Clinically Significant vs. Insignificant Interactions

The clinical relevance of a drug-drug interaction is determined by the magnitude of the effect and the potential for adverse patient outcomes. For this compound, the most clinically significant interactions are primarily pharmacodynamic in nature, involving additive effects on heart rate, blood pressure, and cardiac conduction. goodrx.com

Clinically Significant Interactions:

Amiodarone (B1667116): The co-administration of this compound and amiodarone can lead to an increased risk of bradycardia, heart block, and hypotension. empathia.ai This is due to the additive negative chronotropic (heart rate slowing) and dromotropic (conduction slowing) effects of both drugs. empathia.ai

Verapamil and Diltiazem: These non-dihydropyridine calcium channel blockers, when used with this compound, can also result in significant bradycardia, atrioventricular (AV) block, and depressed myocardial contractility. goodrx.comempathia.ai The combination has additive effects on the sinoatrial and AV nodes. empathia.ai

Digoxin (B3395198): The concomitant use of this compound and digoxin can lead to an increased risk of bradycardia due to their combined effects on slowing AV conduction. empathia.aigoodrx.com

Clonidine (B47849): While the combination can be used, the abrupt withdrawal of clonidine in a patient also taking this compound can lead to a hypertensive crisis. goodrx.com This is due to the unopposed alpha-adrenergic stimulation when the beta-blocking effects of this compound are present.

These interactions are considered clinically significant because they can lead to serious cardiovascular adverse events requiring medical intervention. Close monitoring of heart rate, blood pressure, and cardiac rhythm is essential when these combinations are used.

Clinically Insignificant or Less Significant Interactions:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen, may modestly reduce the antihypertensive effect of this compound. drugs.comnih.gov The proposed mechanism is the inhibition of renal prostaglandin (B15479496) synthesis, which can lead to sodium and water retention. drugs.com While this interaction may be statistically significant, it is often not clinically significant for most patients, especially with short-term NSAID use. However, in some individuals, it may lead to a loss of blood pressure control. drugs.com

Food: The bioavailability of this compound can be slightly reduced when taken with food. However, this effect is generally not considered clinically significant, and this compound can be taken with or without food.

The distinction between clinically significant and insignificant interactions is crucial for safe and effective prescribing. While many potential interactions with this compound are listed in drug databases, the majority are of minor clinical consequence due to this compound's favorable pharmacokinetic profile. The focus of clinical concern should be on the pharmacodynamic interactions that can lead to pronounced cardiovascular effects.

Molecular and Cellular Basis of Adverse Effects

Bradycardia and Heart Block: Mechanisms of Excessive Beta-Blockade

Atenolol's primary mechanism of action involves blocking beta-1 adrenergic receptors, which are highly concentrated in the heart. wikipedia.orgnih.govgoodrx.comdrugbank.com Activation of these receptors by catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) typically increases heart rate, contractility, and conduction velocity through the sinoatrial (SA) and atrioventricular (AV) nodes. nih.govnih.govclevelandclinic.org This compound (B1665814) competitively inhibits this binding, thereby reducing sympathetic stimulation of the heart. nih.gov

At the cellular level, beta-1 receptor activation is coupled to Gs proteins, which stimulate adenylyl cyclase, increasing cyclic adenosine (B11128) monophosphate (cAMP) levels. drugbank.comwikipedia.org Elevated cAMP activates protein kinase A (PKA), which phosphorylates various proteins, including L-type calcium channels and ryanodine (B192298) receptors. drugbank.comwikipedia.org This phosphorylation leads to increased calcium influx and release from the sarcoplasmic reticulum, enhancing myocardial contractility and heart rate. drugbank.comwikipedia.org

By blocking beta-1 receptors, this compound reduces the activation of this signaling cascade. This leads to a decrease in cAMP levels, reduced PKA activity, and consequently, diminished calcium handling within cardiomyocytes and nodal cells. The resulting suppression of automaticity in the SA node and slowed conduction through the AV node manifests clinically as bradycardia (slow heart rate) and can progress to heart block. nih.govnih.gov The risk of bradycardia and heart block can be increased when this compound is combined with other medications affecting heart rate or conduction. nih.govmedscape.com

Cardiac Failure: Potential for Myocardial Depression

While beta-blockers are used in the management of compensated heart failure, their negative inotropic effect (reduction in contractility) can precipitate or worsen cardiac failure, particularly in patients with compromised left ventricular function or during volume overload. drugbank.comdrugs.com Sympathetic stimulation plays a crucial role in maintaining circulatory function in the setting of heart failure. drugs.com

This compound's blockade of beta-1 receptors reduces the positive inotropic effects mediated by catecholamines. nih.gov This reduction in contractility is a direct consequence of the inhibited Gs-adenylyl cyclase-cAMP-PKA pathway, leading to decreased calcium availability for myocyte contraction. drugbank.comwikipedia.org In individuals whose cardiac function is heavily reliant on sympathetic drive, this myocardial depression can lead to a decrease in cardiac output and exacerbate the symptoms of heart failure. drugbank.comdrugs.com this compound can also potentially increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure in patients with heart failure. drugs.com

Bronchospasm: Residual β2 Receptor Antagonism

This compound is considered a cardioselective beta-blocker due to its higher affinity for beta-1 receptors compared to beta-2 receptors. wikipedia.orgdrugbank.comiarc.frdrugs.com However, this selectivity is not absolute, and at higher doses, this compound can also block beta-2 adrenergic receptors. wikipedia.orgdrugbank.comiarc.frdrugs.com Beta-2 receptors are predominantly located in the smooth muscle of the airways and are responsible for mediating bronchodilation upon activation by endogenous catecholamines or exogenous beta-2 agonists. iarc.frersnet.org

Blockade of beta-2 receptors by this compound inhibits the relaxation of bronchial smooth muscle. drugbank.comiarc.fr This effect is thought to be due to the antagonism of beta-2 receptors uncovering prevailing cholinergic tone mediated by muscarinic receptors, leading to airway smooth muscle constriction. ersnet.org While the risk of bronchospasm is lower with cardioselective beta-blockers like this compound compared to non-selective agents, it can still occur, particularly in susceptible individuals with underlying reactive airway diseases such as asthma or chronic obstructive pulmonary disease (COPD). iarc.frersnet.orgdrugs.com The potential for bronchoconstriction due to dose-related beta-2 receptor antagonism exists. ersnet.org

Central Nervous System Manifestations

This compound is classified as having low lipophilicity, which suggests a reduced ability to cross the blood-brain barrier compared to more lipophilic beta-blockers like propranolol (B1214883). wikipedia.orgdrugbank.compharmaceutical-journal.com Despite this, this compound can still cause central nervous system (CNS) side effects. wikipedia.orgdrugbank.com The exact mechanisms for many of these effects are not fully characterized. drugbank.com

Fatigue and dizziness are commonly reported side effects of this compound. wikipedia.orgnih.govgoodrx.com These symptoms are often attributed to the reduction in heart rate and blood pressure caused by beta-blockade. goodrx.com The decreased cardiac output can lead to reduced blood flow to the brain, potentially resulting in feelings of fatigue and dizziness. goodrx.com While this is a primary hypothesis, detailed cellular and molecular investigations specifically into this compound-induced fatigue and dizziness beyond the hemodynamic effects are limited in the provided search results.

Beta-blockers, including this compound, have been associated with CNS effects such as depression and sleep disturbances like nightmares and insomnia. wikipedia.orgdrugbank.comnih.govgoodrx.comklarity.health While the exact mechanisms are not fully understood, several hypotheses exist. drugbank.comklarity.health

One proposed mechanism for sleep disturbances involves the potential of beta-blockers to reduce melatonin (B1676174) release. nih.govgoodrx.comklarity.health Melatonin is a hormone produced by the pineal gland that plays a crucial role in regulating the sleep-wake cycle. goodrx.comklarity.health Inhibition of beta-1 adrenergic receptors in the pineal gland may lead to decreased melatonin synthesis and secretion, potentially disrupting sleep patterns and contributing to insomnia and altered dream states, including nightmares. klarity.health

Regarding depression, the link with beta-blocker use is complex and potentially related to several factors, including sleep disruption. pharmaceutical-journal.com Some studies suggest that the fatigue and unusual dreams experienced by beta-blocker users might be misinterpreted as depression. pharmaceutical-journal.com While lipophilic beta-blockers are thought to have a higher propensity for CNS effects due to greater blood-brain barrier penetration, even less lipophilic agents like this compound can be associated with these issues. wikipedia.orgpharmaceutical-journal.com The precise molecular pathways leading to depression in the context of beta-blocker therapy require further elucidation.

Metabolic Disturbances: Hyperglycemia and Insulin (B600854) Parameter Changes

This compound and other conventional beta-blockers have been associated with adverse effects on glucose metabolism, including hyperglycemia and changes in insulin parameters. medscape.comdiabetesjournals.orgnih.govoup.com

One of the primary mechanisms thought to contribute to beta-blocker-induced hyperglycemia is the impairment of insulin release from pancreatic beta-cells. diabetesjournals.org Beta-2 adrenergic receptors are present on pancreatic beta-cells, and their activation promotes insulin secretion. diabetesjournals.orgnih.gov While this compound is primarily beta-1 selective, its potential to block beta-2 receptors at higher doses can reduce glucose-stimulated insulin release. nih.gov

Furthermore, beta-blockers may also influence insulin sensitivity. Studies using the euglycemic hyperinsulinemic clamp technique have shown that treatment with conventional beta-blockers, including this compound, can decrease insulin sensitivity in hypertensive patients. oup.com The exact mechanisms underlying this effect are not fully established but may involve changes in cellular glucose transporters or other pathways affecting insulin action. oup.com

Research has also explored potential genetic and metabolic factors associated with this compound-induced hyperglycemia. One study identified a potential association between baseline levels of beta-alanine (B559535) and a single nucleotide polymorphism (SNP) in the DPYS gene with changes in glucose levels after this compound treatment, suggesting potential biomarkers for susceptibility to this adverse effect. researchgate.net

The following table summarizes some observed changes in metabolic parameters in a pilot study involving this compound treatment:

Metabolic ParameterBaseline (Mean ± SD)After 8 Weeks this compound (Mean ± SD)p-value
Fasting Glucose (mg/dl)81.7 ± 9.985.5 ± 9.10.08
Fasting Insulin (µIU/ml)8.0 ± 4.98.4 ± 6.5>0.05
Triglycerides (mg/dl)141.1 ± 90.1153.0 ± 104.1>0.05
HDL (mg/dl)48.4 ± 16.349.7 ± 19.8>0.05
Total Cholesterol (mg/dl)206.0 ± 39.5203.1 ± 40.8>0.05

Data derived from a pilot study on this compound exposure and metabolic effects. nih.gov

The clinical significance of these metabolic changes is underscored by findings from larger studies, such as the LIFE study, which indicated a higher risk of new-onset diabetes in patients treated with this compound-based therapy compared to losartan-based therapy. oup.com

Hypersensitivity and Allergic Reactions: Potential for Severity Enhancement

While not commonly associated with hypersensitivity reactions compared to some other drugs, beta-blockers, including this compound, can potentially exacerbate the severity of allergic responses. hres.cahpra.iehres.carxlist.com Patients with a history of anaphylactic reactions to various allergens may experience a more severe reaction upon re-exposure while taking beta-blockers. hres.cahpra.ierxlist.commedsafe.govt.nz This enhanced severity is thought to be due to the pharmacological effects of beta-blockers, which can interfere with the body's compensatory mechanisms during an allergic reaction. hres.cahres.ca Specifically, beta-blockade can reduce the effectiveness of epinephrine, a key treatment for anaphylaxis, by blocking its effects on beta-adrenergic receptors involved in bronchodilation and increasing heart rate and blood pressure. hres.cahpra.ierxlist.com This can lead to increased difficulty in treating the allergic reaction. hres.cahres.ca

Autoimmune Phenomena: Association with Antinuclear Antibodies and Lupus Syndrome

This compound, similar to other beta-blockers, has been linked to the development of antinuclear antibodies (ANA) and, in rare instances, lupus syndrome. hres.cahres.cahres.ca An increase in ANA has been observed with this compound use, although the clinical significance of this finding is not always clear. medsafe.govt.nznps.org.au The exact mechanisms by which this compound might contribute to the development of ANA or lupus syndrome are not fully characterized. hres.ca However, drug-induced lupus erythematosus is thought to involve complex interactions where certain medications may trigger the production of autoantibodies, potentially through mechanisms distinct from those in idiopathic lupus. actasdermo.orgmedscape.com While antihistone antibodies are more commonly associated with classic drug-induced lupus, the presence of other autoantibodies, including ANA, can be observed. actasdermo.org

Organ-Specific Toxicity Research

Research into the organ-specific toxicity of this compound has focused on its effects on the cardiovascular system and renal function, exploring the underlying cellular and molecular mechanisms.

Cardiotoxicity: Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis Induction

Studies have indicated that this compound may induce cardiotoxicity through mechanisms involving mitochondrial dysfunction, oxidative stress, and the induction of apoptosis in cardiomyocytes. researchgate.netnih.govthieme-connect.com Mitochondria are particularly vulnerable targets for drug-induced cardiotoxicity due to their crucial role in energy production and their position as a significant source of reactive oxygen species (ROS). researchgate.netthieme-connect.comfrontiersin.org

Research in isolated heart mitochondria has shown that this compound can increase ROS levels, decrease mitochondrial succinate (B1194679) dehydrogenase activity, and reduce mitochondrial membrane potential (MMP). researchgate.netnih.govthieme-connect.commdpi.com These effects can lead to mitochondrial swelling and the release of cytochrome c, a key event in initiating the apoptotic cascade. researchgate.netnih.govthieme-connect.commdpi.com Furthermore, exposure of cardiomyocytes to this compound has been associated with increased caspase-3 activity and a decrease in ATP levels, indicating impaired cellular energy metabolism and the activation of programmed cell death pathways. researchgate.netnih.govthieme-connect.com

The underlying mechanisms of this compound-induced cardiotoxicity appear to be linked to alterations in mitochondrial function, increased oxidative stress, and changes in the mitochondrial membrane. researchgate.netnih.govthieme-connect.com Excessive ROS production can lead to oxidative stress, which has been implicated in the pathogenesis of heart failure and can induce hypertrophy and apoptosis in cardiac myocytes. mdpi.comnih.gov

Renal Function Impact

This compound is primarily eliminated unchanged by the kidneys, making renal function a critical factor in its disposition. medsafe.govt.nzhres.capatsnap.comwikipedia.orgglowm.comnih.gov Its elimination is largely dependent on renal function, and significant accumulation can occur in patients with impaired kidney function. medsafe.govt.nzhres.capatsnap.comwikipedia.org

Studies on the molecular mechanisms of this compound's renal handling have shown that its tubular secretion is mediated by organic cation transporters, specifically human organic cation transporter 2 (hOCT2) and multidrug and toxin extrusion proteins (hMATE1 and hMATE2-K). nih.gov this compound is an excellent substrate for these transporters, which play a significant role in its renal excretion. nih.gov

While this compound is eliminated renally, its impact on renal function can be complex. Although dose adjustments are necessary in cases of severe renal impairment to avoid potential toxicity due to accumulation, the direct mechanisms of this compound-induced renal toxicity are not fully elucidated. medsafe.govt.nzpatsnap.comescholarship.org Some research suggests that renally excreted drugs can exert direct toxic effects on renal tubules, potentially causing cellular injury. escholarship.org However, a dominant recognized mechanism of drug-induced renal damage, including that from some cardiovascular drugs, is the enhancement of oxidative stress in renal tubules and interstitium, leading to mitochondrial imbalance and ROS overproduction. researchgate.netmdpi.com While this is a general mechanism for drug-induced kidney toxicity, the specific contribution and mechanism of this compound to this process require further investigation.

The following table summarizes key molecular and cellular events associated with this compound's adverse effects discussed in this article:

Adverse Effect / Organ SystemMolecular/Cellular MechanismEvidence Type
Hypersensitivity EnhancementInterference with epinephrine's effects on beta-adrenergic receptors; impaired compensatory mechanisms during allergic reactions.Clinical Observation, Pharmacological Principle hres.cahpra.ierxlist.com
Autoimmune Phenomena (ANA)Association with increased Antinuclear Antibodies; exact mechanism unclear.Clinical Observation medsafe.govt.nzhres.canps.org.au
Lupus SyndromeAssociation observed; potential drug-induced autoantibody production.Clinical Observation hres.cahres.cahres.ca
CardiotoxicityMitochondrial dysfunction, increased ROS, decreased MMP, mitochondrial swelling, cytochrome c release, increased caspase-3 activity, decreased ATP levels.In vitro (Isolated Mitochondria, Cardiomyocytes) researchgate.netnih.govthieme-connect.commdpi.com
Renal Function ImpactRenal excretion mediated by hOCT2, hMATE1, hMATE2-K. Potential for accumulation in renal impairment. Possible contribution to oxidative stress in renal tubules (general mechanism for some drugs).In vitro (Transporter studies), Pharmacokinetics, Clinical Observation medsafe.govt.nzhres.capatsnap.comwikipedia.orgnih.govescholarship.orgresearchgate.netmdpi.com

Advanced Research Methodologies in Atenolol Studies

Analytical Techniques for Quantification

The accurate quantification of Atenolol (B1665814) is crucial in research for purposes such as quality control, pharmacokinetic studies, and the development of new formulations. Various analytical techniques have been developed and validated for this purpose. phmethods.netekb.egekb.eg

High-Performance Liquid Chromatography (HPLC)

HPLC is one of the most widely utilized techniques for the determination of this compound in pharmaceutical formulations and biological samples due to its high sensitivity, precision, and ability to separate this compound from potential interferences. phmethods.netekb.egekb.eg In HPLC, the separation of this compound is achieved by its interaction with a stationary phase and a mobile phase as it passes through a column. phmethods.net Detection and quantification are commonly performed using UV-Visible detection. phmethods.net

Several RP-HPLC methods have been developed for the quantitative estimation of this compound and its related substances. One such method utilizes a C18 column with an isocratic mobile phase consisting of octane-1-sulphonic acid sodium salt and tetra-n-butyl ammonium (B1175870) hydrogen sulphate in a mixture of tetrahydrofuran, methanol, and potassium dihydrogen phosphate (B84403) solution, with the pH adjusted to 3 ± 0.2. This method showed linearity in the range of 1.6-3.2 µg/ml. scholarsresearchlibrary.com Another RP-HPLC method for this compound determination in human plasma employed an Ace C18 column with a mobile phase of methanol-water (50:50, v/v) containing 0.1% trifluoroacetic acid. This method demonstrated linearity over the concentration range of 5–150 ng/mL, with detection and quantification limits of 1.5 and 5 ng/mL, respectively. oup.com

LC-MS, which combines liquid chromatography with mass spectrometry, offers enhanced specificity and sensitivity, particularly useful for detecting this compound in complex matrices like biological samples. phmethods.net

Spectrophotometry and Spectrofluorimetry

Spectrophotometric methods are widely used for the determination of this compound in pure form and pharmaceutical formulations due to their simplicity, rapidity, and cost-effectiveness. ekb.egscispace.comasianpubs.orgaip.orgresearchgate.net These methods often involve the formation of a colored complex through a reaction with a suitable reagent, which is then measured by UV-Visible spectrophotometry. scispace.comasianpubs.orgaip.orgresearchgate.net For example, a method based on the deamination of this compound in basic media followed by the addition of sodium nitroprusside generates a colored complex with maximum absorbance at 495 nm. This method showed linearity in the range of 0.5-30 µg/ml. scispace.com Another spectrophotometric method utilizes the reaction of this compound with 1-chloro-2,4-dinitrobenzene, forming a complex with maximum absorbance at 224.6 nm. asianpubs.org Redox reactions with reagents like cerium (IV) ions and safranin have also been employed for spectrophotometric determination of this compound, often in combination with other drugs. echemcom.com

Spectrofluorimetry offers a sensitive approach for this compound determination, particularly in biological fluids. ekb.egekb.eg Methods have been developed based on the inherent fluorescence of this compound under specific conditions or through derivatization. One spectrofluorimetric method involves dissolving this compound in 0.1 N sodium hydroxide (B78521) solution and heating, which produces strong fluorescence with excitation and emission wavelengths at 278 nm and 302 nm, respectively. This method was linear in the range of 5.0-25.0 µg/ml. ijpsonline.comresearchgate.net Another approach utilizes the quenching effect of this compound on the photoluminescence of gold nanoparticles, allowing for quantification in the range of 1.0-10 mg/mL. nih.govsrce.hr

Electrochemical Methods

Electrochemical methods, such as voltammetry, provide sensitive and selective approaches for this compound determination, often used for analysis in biological fluids. ekb.egekb.eg These methods measure the current generated during the electrochemical oxidation or reduction of this compound at an electrode surface. phmethods.net

Studies have investigated the electrochemical oxidation of this compound using various electrodes, including carbon paste electrodes and glassy carbon electrodes. acs.orgtandfonline.comresearchgate.netresearchgate.netresearchgate.netscialert.net Cyclic voltammetry has been used to study the electrochemical behavior of this compound, revealing irreversible oxidation peaks. acs.orgresearchgate.netresearchgate.netresearchgate.net Differential pulse voltammetry is often employed for quantitative analysis due to its sensitivity. acs.orgtandfonline.comresearchgate.netresearchgate.netscialert.net Modified electrodes, such as those incorporating carbon nanotubes or nanocomposites, have been developed to enhance the electrochemical response and lower detection limits for this compound. tandfonline.comresearchgate.netscialert.netrsc.org For instance, a carbon paste electrode modified with multi-walled carbon nanotubes showed enhanced electro-catalytic activity towards this compound oxidation. scialert.net A glassy carbon electrode modified with a SPION-activated carbon nanocomposite demonstrated a linear detection range from 1.21 μM to 285 μM with a detection limit of 0.401 μM. rsc.org

Gas Chromatography (GC)

While this compound's non-volatile nature makes direct GC analysis less common compared to liquid chromatography, it can be employed after derivatization. phmethods.net Derivatization converts this compound into a volatile form suitable for GC analysis, which is known for its high resolution and specificity. phmethods.net GC-MS has been utilized for the determination of this compound, particularly in biological matrices like human urine. phmethods.netoup.comnih.gov A method involving liquid-liquid extraction of this compound from urine followed by derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) allowed for GC-MS analysis using a capillary column. This method was linear over the concentration range of 50–750 ng/mL. oup.comnih.gov

Titrimetric Methods

Titrimetric methods offer simple and cost-effective approaches for the determination of this compound, particularly in bulk drug and pharmaceutical formulations. mims.comresearchgate.netresearchgate.net These methods often exploit the basic property of this compound. scholarsresearchlibrary.com

Acid-base titrations in non-aqueous media have been developed for this compound determination. researchgate.netscholarsresearchlibrary.com One method involves the titration of this compound in glacial acetic acid with acetous perchloric acid, using crystal violet as a visual indicator or a potentiometric end point detection. researchgate.netscholarsresearchlibrary.com These methods are applicable over a range of 1.5-15 mg of this compound and are based on a 1:1 reaction stoichiometry. researchgate.netscholarsresearchlibrary.com Another titrimetric method involves the oxidation of this compound by a measured excess of a bromate-bromide mixture in acidic medium, followed by the iodometric back titration of the unreacted bromine. researchgate.net

Spectroscopic and Molecular Modeling Approaches for Interaction Analysis

Spectroscopic techniques and molecular modeling play vital roles in understanding the interactions of this compound at the molecular level, including its interactions with other molecules and its structural characteristics.

Spectroscopic studies, such as UV-Vis, fluorescence spectroscopy, ¹H NMR, and FTIR, are used to investigate the formation and characteristics of inclusion complexes of this compound with other molecules, like β-cyclodextrin. mdpi.comnih.gov Changes in spectroscopic properties upon complex formation provide evidence of interaction. mdpi.comnih.gov For instance, UV-Vis and FT-IR spectroscopy have been used to characterize this compound-Glycine single crystals, confirming the presence of functional groups. jocpr.com UV-Vis spectra can also indicate the absorption properties of this compound and its complexes. jocpr.com ¹H NMR spectroscopy can provide valuable information about the chemical environment and confirm the identity of this compound and its derivatives, including prodrugs synthesized to enhance lipophilicity. phmethods.netresearchgate.netqu.edu.qa

Molecular modeling approaches are employed to further understand the nature of these interactions, providing insights into binding sites, forces involved, and the stoichiometry of complex formation. mdpi.comnih.gov For example, studies on the interaction of this compound with β-cyclodextrin have utilized spectroscopic data to determine inclusion constants and stoichiometry, often complemented by molecular modeling to visualize and predict the complex structure. mdpi.comnih.gov Molecular modeling can also be used to study the electro-oxidation mechanism of this compound. acs.orgresearchgate.netresearchgate.nettandfonline.com

These spectroscopic and molecular modeling techniques are essential for advanced research into this compound's behavior, formulation development, and understanding its interactions within biological systems.

Fluorescence Spectroscopy (e.g., BSA binding)

Fluorescence spectroscopy is a sensitive technique employed to investigate the interaction between this compound and proteins, such as bovine serum albumin (BSA). Studies have shown that this compound interacts with BSA, and fluorescence quenching experiments can elucidate the nature of this interaction. The steady-state fluorescence spectra have indicated that the dominant mechanism for fluorescence quenching of BSA by this compound is of a static type, which suggests the formation of an this compound-BSA complex. tandfonline.comtandfonline.comresearchgate.netnih.gov This binding interaction has been characterized by determining binding constants at different temperatures. tandfonline.comtandfonline.comresearchgate.netnih.gov

Thermodynamic analysis of the binding process, often derived from temperature-dependent fluorescence data, has revealed that the interaction between this compound and BSA is primarily mediated by van der Waals forces and hydrogen bonds. tandfonline.comtandfonline.comresearchgate.netnih.gov This is typically indicated by the negative signs observed for the enthalpy change (ΔH0) and entropy change (ΔS0). tandfonline.comtandfonline.comresearchgate.netnih.gov Furthermore, alterations observed in synchronous fluorescence and three-dimensional fluorescence spectra upon this compound binding suggest that this compound can induce slight configurational and micro-environmental changes in BSA. tandfonline.comtandfonline.comresearchgate.netnih.gov

Fluorescence spectroscopy has also been used to study the formation of inclusion complexes between this compound and β-cyclodextrin. This method can detect the presence of such complexes by observing an increase in fluorescence intensity upon complex formation. mdpi.com Spectrofluorometric methods based on this principle have been developed and validated for the determination of this compound in pharmaceutical formulations. mdpi.com

Table 1: Representative Binding Parameters for this compound-BSA Interaction (pH 7.4)

ParameterValue (approx.)UnitReference
Binding Constant (Kb)103M-1 tandfonline.comtandfonline.comresearchgate.netnih.gov

Note: Specific values may vary depending on temperature and experimental conditions.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used in the study of this compound, particularly for its quantitative determination and for investigating its interactions with other substances. This method relies on measuring the absorbance of UV or visible light by this compound solutions.

UV-Vis spectroscopy has been utilized to study the formation of inclusion complexes between this compound and β-cyclodextrin, where changes in the absorption spectra indicate complex formation. mdpi.com It is also employed in the investigation of this compound's interaction with proteins like BSA. UV-Vis absorption titration can be used to determine binding constants, complementing fluorescence studies. tandfonline.comtandfonline.comresearchgate.netnih.gov Studies have shown that this compound exhibits low absorbance at certain wavelengths (e.g., 285 and 343 nm), which is important for considering potential inner-filter effects in fluorescence measurements. tandfonline.com

Furthermore, UV-Vis spectrophotometry is widely used for the quantitative analysis of this compound in pure forms and pharmaceutical formulations. ekb.egwisdomlib.orgijpsonline.comau.edu.syasianpubs.org Methodologies have been developed and validated according to regulatory guidelines, demonstrating linearity, accuracy, and precision. wisdomlib.orgau.edu.syasianpubs.org The wavelength of maximum absorption (λmax) for this compound in certain solvents, such as 0.1N hydrochloric acid, has been determined to be around 225-226 nm. wisdomlib.orgau.edu.syasianpubs.org Derivative spectrophotometry, including second and third-order derivative methods, has also been applied for the simultaneous estimation of this compound in combination with other drugs in tablet formulations. ijpsonline.comajrconline.org

Table 2: UV-Vis Absorption Characteristics of this compound

SolventApproximate λmax (nm)Reference
0.1N Hydrochloric Acid225-226 wisdomlib.orgau.edu.syasianpubs.org
Ammonium Acetate Solution273.2 ekb.eg

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and studying molecular interactions involving this compound. This technique measures the absorption of infrared radiation by the sample, providing a vibrational spectrum that is unique to the molecule's structure and its environment.

FT-IR spectroscopy has been used to investigate the formation of inclusion complexes, such as those between this compound and β-cyclodextrin, by examining changes in the vibrational bands of the physical mixture compared to the complex. mdpi.com It is also applied in studies of this compound's interaction with proteins like BSA, where changes in the FT-IR spectrum can indicate alterations in the protein's conformation and microenvironment upon binding. tandfonline.comtandfonline.comresearchgate.netnih.gov

FT-IR spectroscopy is valuable in preformulation studies to assess the compatibility of this compound with various excipients used in pharmaceutical formulations. conicet.gov.ar By analyzing spectral regions characteristic of this compound (e.g., the carbonyl amide moiety around 1650-1700 cm-1 or C-O stretch of ether around 1242 cm-1), researchers can detect potential chemical interactions or changes in the drug's structure when mixed with excipients. researchtrend.netjgtps.com Attenuated Total Reflectance (ATR-FTIR) spectroscopy, a non-destructive and solvent-free technique, has been developed and validated for the quantitative analysis of this compound in polymer-based microspheres and marketed tablets. researchtrend.net This method is based on measuring the absorbance of specific infrared bands corresponding to this compound, and it has shown high accuracy and precision. researchtrend.net FT-IR is also used to characterize this compound in solid state, such as in nanocrystal formulations. openresearchlibrary.org

Table 3: Characteristic FT-IR Absorption Bands of this compound

Functional GroupApproximate Wavenumber Range (cm-1)Reference
Carbonyl Amide (C=O stretch)1650-1700 researchtrend.net
Ether (C-O stretch)1242 (specifically) jgtps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the structure and dynamics of this compound molecules. This technique is based on the interaction of atomic nuclei with a magnetic field.

1H NMR and 13C NMR spectroscopy are used for the characterization and identification of this compound, allowing for the assignment of specific peaks to different atoms within the molecule. mdpi.comua.esresearchgate.netnih.govnih.govresearchgate.net Two-dimensional NMR experiments, such as COSY, HMQC, HMBC, and NOESY, are often employed to achieve unequivocal assignments of 1H and 13C spectra, particularly in solution. researchgate.netnih.govresearchgate.net These techniques are crucial for confirming the structure of synthesized this compound and for studying its behavior in different environments. ua.es

NMR spectroscopy can also provide insights into the formation of inclusion complexes, such as with β-cyclodextrin, by observing changes in the chemical shifts of this compound protons upon complexation. mdpi.com Furthermore, NMR data can be used to distinguish between different forms of this compound, such as salts and free bases, based on characteristic chemical shift differences, particularly in 13C NMR spectra. researchgate.netnih.gov This is relevant for quality control and understanding the solid-state properties of this compound.

Table 4: Representative 13C NMR Chemical Shifts for this compound (in DMSO-d6)

Carbon Position (Partial)Approximate Chemical Shift (ppm)NoteReference
OC2~68.4 (Base) researchgate.netnih.gov
NC350.3–52.6 (Base) researchgate.netnih.gov
OC265.0–65.5 (Hydrochloride) researchgate.netnih.gov
NC346.9–47.0 (Hydrochloride) researchgate.netnih.gov
Aromatic C2'/C6'114.88Unequivocal researchgate.net
Aromatic C3'/C5'130.65Unequivocal researchgate.net

Note: Specific values may vary slightly depending on the solvent and experimental conditions.

Surface-Enhanced Raman Spectroscopy (SERS) for Nanoscale Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopic technique that can be used to study molecular interactions at the nanoscale, particularly when molecules are adsorbed onto plasmonic nanostructures, such as silver or gold nanoparticles.

SERS has been applied to investigate the nanoscale interactions of this compound, particularly in the context of host-guest complexes. Studies have used SERS to analyze the interaction between this compound enantiomers (R- and S-Atenolol) and macrocyclic hosts like cucurbit researchgate.neturil (CB researchgate.net). mdpi.comnih.govresearchgate.net By analyzing the spectral features of this compound enantiomers in the presence of CB researchgate.net on a solid plasmonic substrate, SERS can highlight distinct interaction profiles. mdpi.comnih.gov These experimental findings can validate quantum chemical calculations and provide a comprehensive understanding of host-guest interactions at the nanoscale level. mdpi.comnih.gov SERS can also potentially reveal information about how this compound molecules are adsorbed onto the surface of plasmonic materials, such as through oxygen atoms and the π-electrons of the phenyl ring. researchgate.net

Molecular Docking and Computational Chemistry (DFT)

Molecular docking and computational chemistry techniques, particularly Density Functional Theory (DFT), are powerful tools for theoretically investigating the structure, properties, and interactions of this compound at the atomic and molecular level.

Molecular docking is used to predict the preferred binding sites and orientations of this compound when it interacts with other molecules, such as proteins or receptors. Studies have employed molecular docking to understand the interaction between this compound and BSA, predicting that this compound prefers binding to specific sites on the protein, such as site II. tandfonline.comtandfonline.comresearchgate.netnih.gov Molecular docking can also explore the interaction of this compound with human serum albumin (HSA), providing insights into its pharmacokinetic properties. researchgate.netaphrc.org

DFT calculations are used to optimize the molecular geometry of this compound, calculate its electronic structure, and predict various properties, including vibrational spectra and chemical reactivity parameters like HOMO-LUMO energy values, electronegativity, and electrophilicity. researchgate.netaphrc.org DFT calculations can be compared with experimental spectroscopic data (e.g., FT-IR, Raman, SERS) to validate theoretical models and gain a deeper understanding of the molecule's behavior. researchgate.netaphrc.org DFT has been used to study the interaction geometry between this compound and host molecules like CB researchgate.net and to understand the binding interactions in host-guest complexes. mdpi.comnih.gov Furthermore, DFT calculations can be applied to study the molecular characteristics and interactions of this compound in different forms, such as in cocrystals with other drugs like hydrochlorothiazide, by analyzing hydrogen bonding interactions and stability. researchgate.netaphrc.org

Differential Pulse Polarography for Drug-Receptor Interaction

Differential Pulse Polarography (DPP) is an electrochemical technique that can be used to study the electrochemical behavior of this compound and its interactions with potential receptors. This method measures small differences in current pulses applied to an electrode.

DPP has been employed to investigate the interaction between this compound and selected amino acids, such as cysteine and tryptophan, which can serve as models for drug-receptor interactions. globalresearchonline.netsciopen.comresearchgate.netresearchgate.net Studies have shown that this compound is electrochemically active and exhibits a characteristic differential pulse polarographic wave. globalresearchonline.netresearchgate.net Upon the formation of molecular complexes between this compound and amino acid receptors, a positive displacement in the half-wave potential (E1/2) of this compound has been observed. globalresearchonline.netresearchgate.net This shift in potential is indicative of drug-receptor interaction and is related to changes in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the drug. globalresearchonline.netresearchgate.net

DPP studies, in conjunction with computational methods like DFT, can provide insights into the thermodynamic and kinetic aspects of this compound-receptor interactions, including the calculation of equilibrium constants (Keq), rate constants (k1 and k-1), Gibbs free energy, and chemical affinity. globalresearchonline.netresearchgate.net Negative values for Gibbs free energy indicate spontaneous interaction, while positive chemical affinity suggests a high tendency for molecule association. globalresearchonline.netresearchgate.net

Table 5: Representative Polarographic Data for this compound Interaction

AnalyteElectrode TypeBuffer SolutionpHTemperature (°C)E1/2 (V) (Before Interaction)Id (µA) (Before Interaction)Reference
This compoundHanging Dropping Mercury Electrode (HDME)Phosphate7.4370.11242 globalresearchonline.netresearchgate.netresearchgate.net

Note: Data for interactions with specific amino acids (receptors) show shifts in E1/2 and changes in Id. globalresearchonline.netresearchgate.net

ComplexE1/2 (V) (After Interaction)Id (µA) (After Interaction)ΔE1/2 (V)Reference
This compound-Tryptophan0.1439.9+0.028 globalresearchonline.netresearchgate.net
This compound-Cysteine0.18753.9+0.075 globalresearchonline.netresearchgate.net

In Vitro Cellular and Tissue Models

In vitro studies employing cellular and tissue models are fundamental in elucidating the direct effects of this compound at the cellular and molecular levels. These models allow for controlled environments to investigate specific mechanisms of action and interactions.

Cardiomyocyte Studies

Studies involving cardiomyocytes are crucial for understanding the direct impact of this compound on heart muscle cells. Research in this area often utilizes isolated adult cardiomyocytes or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). hiPSC-CMs are particularly valuable as they form spontaneously beating syncytia in vitro and can serve as a model for human cardiac pharmacology, useful in early drug development. scirp.org They offer a reproducible and stable test system for evaluating compounds that modify heart rate. scirp.org Studies have investigated the effects of this compound on cardiomyocyte apoptosis following acute myocardial infarction in animal models, indicating a reduction in apoptosis in infarcted, border, and non-infarcted areas. nih.gov This reduction was associated with an increase in Bcl-2 expression and the Bcl-2/Bax ratio. nih.gov

Receptor-Binding Assays in Various Tissues

Receptor-binding assays are employed to quantify the affinity and selectivity of this compound for adrenergic receptors in different tissues. These studies often utilize radioligand binding techniques with various radioligands to investigate β₁- and β₂-adrenoceptor affinity. nih.gov Tissues from different species, including rats, guinea pigs, and humans, are used to assess potential species differences in receptor binding. nih.gov These assays help confirm this compound's selective antagonism of β₁-adrenergic receptors. wikipedia.orgmims.com Studies have shown that the affinity of this compound for β₁- and β₂-adrenoceptors is generally independent of the radioligand or the tissue studied. nih.gov

In Vivo Animal Models for Pharmacological and Toxicological Studies

In vivo studies using animal models are essential for evaluating the systemic pharmacological and toxicological effects of this compound, providing insights into its behavior within a living organism before human trials. hoeford.com

Pharmacological studies in animal models, such as rats, are used to characterize the pharmacokinetic and pharmacodynamic properties of this compound. amazonaws.comnih.govresearchgate.net For instance, studies in rats have utilized continuous recording of heart rate during isoprenaline-induced tachycardia as a pharmacodynamic endpoint to estimate the in vivo affinity of S(-)-atenolol for the β₁-adrenoceptor. nih.govresearchgate.net This approach allows for the development of mechanism-based pharmacokinetic-pharmacodynamic models. nih.govresearchgate.net Animal models are also used to compare the effects of this compound with other drugs or formulations. nih.govamazonaws.com

Toxicological studies in animals, including rats and rabbits, are conducted to assess potential adverse effects, particularly developmental toxicity. nih.govresearchgate.net These studies evaluate outcomes such as placental changes, intrauterine growth retardation, and changes in fetal weight. nih.govresearchgate.net Comparisons between animal and human data are made to assess the concordance of developmental toxicity manifestations. nih.govresearchgate.net While manifestations like intrauterine growth retardation appear similar across species, human sensitivity may be higher, with effects observed at lower doses than in tested animal species. nih.gov

Clinical Study Design Considerations

Clinical studies in humans are the final stage of evaluating this compound, employing rigorous designs to assess its efficacy and safety in patient populations.

Randomized Controlled Trials (RCTs) and Meta-Analyses

Randomized controlled trials (RCTs) are a cornerstone of clinical research on this compound, providing robust evidence on its effects compared to placebo or other treatments. nih.govoup.complos.org These trials involve random assignment of participants to different treatment groups to minimize bias. nih.govoup.complos.org RCTs have been used to evaluate this compound in various conditions, including hypertension in pregnant women and in hemodialysis patients. nih.govoup.com

Meta-analyses synthesize data from multiple RCTs to provide a more comprehensive understanding of this compound's effects. tandfonline.comnih.govnih.govahajournals.org These studies pool results to compare this compound with other antihypertensive agents, such as ACE inhibitors, regarding outcomes like blood pressure reduction, heart rate, and cardiovascular events. tandfonline.comnih.govnih.govahajournals.org Meta-analyses have indicated that while this compound is effective in lowering blood pressure, its impact on cardiovascular outcomes, particularly stroke risk in the elderly, has been a subject of investigation and comparison with other drug classes. nih.govahajournals.orgaafp.org

Pharmacokinetic/Pharmacodynamic Crossover Studies

Pharmacokinetic/pharmacodynamic (PK/PD) crossover studies are employed to compare the absorption, distribution, metabolism, and excretion (pharmacokinetics) and the physiological effects (pharmacodynamics) of different this compound formulations or in combination with other drugs within the same individuals. scispace.comresearchgate.netnih.govnih.govwho.int In a crossover design, each participant receives different treatments sequentially, allowing for within-subject comparisons. scispace.comresearchgate.netnih.govnih.gov These studies are valuable for assessing bioequivalence between generic and brand formulations of this compound, comparing their plasma concentration profiles and pharmacodynamic responses like heart rate and blood pressure reduction. scispace.comresearchgate.netwho.int PK/PD crossover studies have demonstrated that different this compound formulations can be bioequivalent, showing similar pharmacokinetic parameters and pharmacodynamic effects. scispace.comresearchgate.netwho.int

Here is a table summarizing some research findings from the search results:

Study TypeModel/PopulationKey FindingSource
In Vivo Pharmacological StudyWistar-Kyoto ratsReduction of isoprenaline-induced tachycardia is a reliable PD endpoint for S(-)-atenolol; estimated in vivo affinity for β₁-adrenoceptor. nih.govresearchgate.net
In Vivo Toxicological StudyRats and rabbitsManifestations of prenatal toxicity (placental changes, intrauterine growth retardation, fetal weight decrease) similar to humans. nih.govresearchgate.net
Randomized Controlled TrialPregnant women with hypertensionThis compound significantly reduced blood pressure and prevented proteinuria compared to placebo. nih.gov
Randomized Controlled TrialHemodialysis patients with hypertensionCompared this compound-based therapy with lisinopril-based therapy on left ventricular hypertrophy and cardiovascular events. oup.com
Meta-Analysis of RCTsPatients with essential hypertensionThis compound and ACEIs equally effective in reducing PWV and PSBP; this compound superior in improving PDBP and HR, especially short-term. tandfonline.comnih.gov
Meta-Analysis of RCTsHypertensive patients (young and elderly)This compound associated with increased stroke risk in the elderly compared to other agents. nih.gov
PK/PD Crossover StudyHealthy male volunteersAssessed bioequivalence of generic and brand this compound tablets, showing similar PK and PD profiles. scispace.comresearchgate.netwho.int
PK/PD Crossover StudyHealthy, normotensive, male volunteersCo-administration of valsartan (B143634) and this compound did not modify PK to a clinically relevant degree; additive effects on resting blood pressure. nih.gov
PK/PD Crossover StudyObese normolipaemic and hyperlipidaemic subjectsThis compound concentrations significantly lower in obese subjects; pharmacodynamic effects similar magnitude to lean subjects. nih.gov

Post-Marketing Surveillance and Observational Studies

Post-marketing surveillance (PMS) and observational studies play a crucial role in understanding the real-world performance, effectiveness, and safety of pharmaceutical compounds like this compound after they have been approved and are in broader clinical use. Unlike controlled clinical trials, these studies observe outcomes in large, diverse patient populations under routine clinical conditions, providing valuable insights into long-term effects, utilization patterns, and comparative effectiveness against other treatments in everyday practice.

Methodologies employed in post-marketing surveillance and observational studies of this compound are varied and include retrospective cohort studies utilizing linked administrative or electronic health record data, prospective observational cohorts, and analyses of patient registries. These approaches allow researchers to assess outcomes in heterogeneous populations, often over extended periods, which is difficult to achieve in traditional randomized controlled trials. Retrospective studies, for instance, can analyze data collected over years from large databases to compare outcomes among patients receiving this compound versus other treatments for conditions like hypertension researchgate.net. Prospective observational studies involve following groups of patients over time to collect data on their treatment and health outcomes in a real-world setting wchn.sa.gov.au. Additionally, specific types of post-marketing surveillance may focus on assessing the quality and bioequivalence of generic this compound products available on the market through in-vitro testing and pharmacokinetic/pharmacodynamic comparisons iomcworld.comjipbs.comwho.int.

Detailed research findings from post-marketing surveillance and observational studies on this compound have provided important perspectives on its clinical utility and comparative effectiveness. For example, a retrospective cohort study evaluating this compound as initial antihypertensive therapy using linked administrative data found that the incidence of major cardiovascular events (myocardial infarction, unstable angina, stroke, or death) occurred at similar frequencies among cohorts treated with this compound, ACE inhibitors, thiazide diuretics, or calcium antagonists researchgate.net. After adjusting for potential confounders, this compound therapy was not associated with higher event rates compared to other first-line agents researchgate.net.

Another large-scale observational study comparing this compound with third-generation beta-blockers for hypertension found no statistically significant differences in effectiveness between this compound and carvedilol (B1668590) or nebivolol (B1214574) ahajournals.org. However, this study also indicated that third-generation beta-blockers were less effective in preventing stroke than ACE inhibitors and thiazide diuretics ahajournals.org. A review and meta-analysis of cohort studies in Asian patients with chronic progressive diseases revealed that this compound users had lower all-cause mortality rates compared to non-users or those on metoprolol (B1676517) tartrate preprints.org.

Observational studies have also explored the use of this compound in specific populations and conditions beyond its primary indications. A retrospective observational study investigated this compound use in children and adolescents with genetically proven Long QT syndrome types 1 and 2, reporting that this compound was an effective treatment with good tolerability over a median follow-up period of over four years nih.gov. Another preliminary observational study explored the potential of this compound for treating anxiety-related symptoms, with a majority of patients reporting a positive effect oup.comnih.gov.

Post-marketing surveillance activities have also focused on the quality of this compound products available commercially. Studies involving the in-vitro evaluation of generic this compound tablets have assessed parameters such as weight variation, content uniformity, hardness, friability, disintegration, and dissolution to ensure they meet pharmacopoeial standards and are comparable to originator products jipbs.com. Pharmacokinetic and pharmacodynamic equivalence studies have also been conducted in a post-marketing setting to confirm the interchangeability of generic and brand-name this compound products who.int. Surveillance efforts have also identified issues related to product information compliance for antihypertensive medicines, including this compound, in certain markets medwinpublishers.com.

The findings from these diverse observational and post-marketing studies contribute significantly to the understanding of this compound's performance in real-world clinical settings, complementing the data obtained from controlled clinical trials.

Selected Findings from Observational Studies on this compound

Study TypePopulation / Condition StudiedKey Finding (Methodology/Outcome Focus)Citation
Retrospective Cohort StudyPatients with Hypertension (First-ever users of antihypertensives)Similar rates of major cardiovascular events (MI, unstable angina, stroke, death) among this compound, ACEI, thiazide, and calcium antagonist cohorts. researchgate.net researchgate.net
Large-Scale Observational StudyPatients with HypertensionNo significant difference in effectiveness between this compound and third-generation beta-blockers (carvedilol, nebivolol) in preventing major cardiovascular events. ahajournals.org ahajournals.org
Review and Meta-Analysis of Cohort StudiesAsian patients with Chronic Progressive DiseasesLower all-cause mortality rates among this compound users compared to non-users or metoprolol tartrate users. preprints.org preprints.org
Retrospective Observational StudyChildren and Adolescents with Genetically Proven Long QT SyndromeThis compound effective and well-tolerated in reducing cardiac events over long-term follow-up. nih.gov nih.gov
Preliminary Observational Study (Retrospective)Patients with Anxiety-Related SymptomsMajority of patients reported a positive effect of this compound on anxiety symptoms. oup.comnih.gov oup.comnih.gov
Prospective, Longitudinal Observational StudyLactating Mothers taking this compoundInvestigation of this compound transfer into breast milk and infant exposure. wchn.sa.gov.au wchn.sa.gov.au
Post-Marketing Surveillance StudyAntihypertensive Medicines in TanzaniaAssessment of quality standards compliance for various antihypertensives, including this compound. medwinpublishers.com medwinpublishers.com
Post-Marketing Surveillance StudyGeneric and Brand this compound in EgyptAssessment of pharmacokinetic and pharmacodynamic equivalence. who.int who.int

Challenges and Future Directions in Atenolol Research

Elucidating Uncharacterized Mechanisms (e.g., Antihypertensive Effect, CNS Adverse Effects)

While Atenolol's primary mechanism involves blocking β₁-adrenergic receptors, the precise pathways contributing to its antihypertensive effect are not fully characterized. mims.com Further research is needed to understand the complex interplay between β₁ blockade and other physiological systems involved in blood pressure regulation. Additionally, although This compound (B1665814) is considered to have low lipophilicity and limited penetration of the blood-brain barrier, some patients still experience central nervous system (CNS) adverse effects. wikipedia.orgmims.com Future studies should aim to elucidate the mechanisms by which this compound might influence CNS function, potentially identifying specific pathways or individual vulnerabilities that contribute to these effects. Research into the molecular targets and mechanisms underlying both the beneficial and potentially harmful neuropsychiatric effects of antihypertensive drugs, including beta-blockers, is ongoing. researchgate.net

Comparative Effectiveness Research with Newer Beta-Blockers and Other Antihypertensives

Comparative effectiveness research remains crucial to position this compound optimally within the current landscape of antihypertensive therapies. Recent studies have suggested that beta-blockers, including this compound, may be less effective than other antihypertensive classes, such as ACE inhibitors and thiazide diuretics, in preventing certain cardiovascular events, particularly stroke. cardiovascularbusiness.comscispace.comahajournals.orgnih.gov However, evidence comparing this compound directly with newer generation beta-blockers, such as carvedilol (B1668590) and nebivolol (B1214574), particularly regarding clinical outcomes, has been noted as lacking. cardiovascularbusiness.com Large-scale observational studies and meta-analyses continue to investigate these comparisons, with some research indicating no statistically significant differences in effectiveness and safety between this compound and third-generation beta-blockers for certain outcomes, while others suggest newer agents may offer better outcomes or have different risk profiles compared to traditional agents like this compound. cardiovascularbusiness.comahajournals.orgnih.govconsensus.appnih.govresearchgate.net Future research should continue to provide robust comparative data to inform clinical guidelines and personalized treatment decisions.

Personalized Medicine Approaches: Genetic Polymorphisms and this compound Response

Inter-individual variability in response to antihypertensive treatment is a significant challenge. mdpi.comresearchgate.net Research into genetic polymorphisms is a key area for developing personalized medicine approaches for this compound therapy. Studies have explored the association of genetic variants, particularly within genes related to the adrenergic system and other pathways involved in blood pressure regulation, with responses to this compound. mdpi.comresearchgate.neteurekaselect.comnih.govahajournals.org For instance, polymorphisms in the PTPRD gene have been associated with blood pressure response to this compound in different ethnic groups. researchgate.netnih.gov While some studies have identified genetic scores that may predict this compound response, further research is needed to fully understand the complex genetic architecture influencing individual responses and to translate these findings into clinically actionable biomarkers for guiding this compound prescribing. ahajournals.org

Long-Term Cardiovascular Outcomes in Specific Patient Cohorts

While this compound has established benefits in certain cardiovascular conditions, research continues to evaluate its long-term outcomes in specific patient cohorts, particularly in light of findings suggesting potential differences compared to other antihypertensives in broader hypertensive populations. mims.comconsensus.appspringermedizin.dersc.org Studies are needed to assess this compound's long-term impact on cardiovascular morbidity and mortality in various subgroups, such as the elderly, patients with specific comorbidities (e.g., diabetes, renal impairment), and different ethnic populations. springermedizin.depreprints.org For example, some research in Asian patients with chronic progressive diseases has suggested a significant effect of this compound in reducing all-cause mortality compared to a control or metoprolol (B1676517) tartrate. preprints.org Continued long-term observational studies and potentially targeted clinical trials are necessary to clarify the role of this compound in these specific groups and to determine if certain patient characteristics predict a more favorable long-term outcome with this compound compared to alternative treatments.

Role of this compound in Emerging Therapeutic Areas and Unmet Clinical Needs

Exploring the potential utility of this compound in emerging therapeutic areas and unmet clinical needs represents another avenue for future research. While primarily known for its cardiovascular indications, the modulation of beta-adrenergic signaling could have implications in other conditions. wikipedia.org Research is exploring the potential of beta-blockers, including this compound, in treating anxiety-related disorders, although current evidence is limited and requires further rigorous study. researchgate.net Identifying novel applications for this compound or its derivatives could address existing therapeutic gaps. Furthermore, investigating its role in combination therapies for complex conditions where beta-blockade may offer synergistic benefits warrants further investigation. ijpsjournal.com

Advanced Analytical and Imaging Techniques for Real-Time Monitoring and Interaction Studies

The application of advanced analytical and imaging techniques is crucial for gaining a deeper understanding of this compound's pharmacokinetics, pharmacodynamics, and interactions at a more granular level. Techniques such as high-resolution mass spectrometry coupled with liquid chromatography are being developed and refined for sensitive and precise quantification of this compound in biological matrices, which can support real-time monitoring in research and clinical settings. rsc.orgresearchgate.netmdpi.com Advanced imaging modalities could potentially provide insights into tissue distribution and receptor occupancy. These techniques can also be invaluable in studying drug-drug interactions and the impact of physiological variations on this compound's behavior in the body. museonaturalistico.itresearchgate.net

Research on Environmental Impact and Degradation Products of this compound in Biological Systems

Given that pharmaceuticals can enter the environment and biological systems, research into the environmental impact and degradation products of this compound is important. This compound has been detected in wastewater effluents and surface water. redalyc.orgrsc.org While some studies suggest that this compound is not expected to be persistent in the aquatic environment and has a low potential for bioaccumulation, research on its degradation pathways and the potential effects of its transformation products in biological systems is ongoing. rsc.orgastrazeneca.comacs.orgresearchgate.net Studies are investigating the biological degradation of this compound in wastewater treatment processes and identifying its main degradation pathways. acs.orgresearchgate.net Further research is needed to fully assess the long-term environmental fate of this compound and its metabolites and their potential impact on non-target organisms.

Q & A

Q. What validated analytical methods are recommended for quantifying Atenolol in biological samples?

High-performance liquid chromatography (HPLC) with ultraviolet detection is a standard method. The mobile phase should include potassium dihydrogen phosphate (pH 3.0), methanol, and tetrahydrofuran, with sodium 1-octanesulfonate and tetrabutylammonium hydrogensulfate as ion-pairing agents. System suitability parameters, such as theoretical plates (>5,000) and symmetry factor (<1.5), must be validated for reproducibility . For plasma analysis, methods should adhere to FDA bioequivalence guidelines, including validation for accuracy, precision, and sensitivity .

Q. How can researchers assess the purity of this compound in pharmaceutical formulations?

Use HPLC with a C18 column and UV detection at 226 nm. The method requires comparing impurity peaks in the sample to a reference standard, ensuring total impurities do not exceed 1.5 times the this compound peak area. Loss on drying (<0.5%) and residue analysis are additional quality control steps .

Q. What experimental design is appropriate for evaluating this compound’s cardiovascular effects in preclinical models?

Employ randomized controlled trials (RCTs) with hypertensive animal models. Measure systolic blood pressure before and after this compound administration, using a paired t-test or ANOVA for statistical analysis. Ensure blinding and control for confounding variables like diet and stress .

Q. How should researchers handle this compound’s potential carcinogenic risks in laboratory settings?

Follow OSHA Hazard Communication Standard (HCS) guidelines. Use personal protective equipment (PPE), including gloves and eye protection, and avoid inhalation or skin contact. Document safety protocols for handling and disposal, referencing GHS08 and GHS07 classifications .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the hydrolysis kinetics of this compound prodrugs?

DFT models optimize molecular structures to calculate strain energy, bond distances (e.g., hydroxyl oxygen to amide carbonyl carbon), and attack angles. These parameters correlate with experimental half-life (t1/2) values, enabling predictions of hydrolysis rates. For example, t1/2 values for two prodrugs were calculated as 65.3 hours and 11.8 minutes, validated via experimental EM (effective molarity) measurements .

Q. What methodologies resolve contradictions in clinical data on this compound’s impact on insulin regulation?

Conduct meta-analyses to reconcile conflicting findings. For instance, while reports significant insulin fluctuations in hypertensive patients, subgroup analyses may reveal non-significant effects in individuals with baseline hypoglycemia. Address limitations by incorporating glucose tolerance tests and larger sample sizes .

Q. How can near-infrared (NIR) and mid-infrared (MIR) spectral data fusion improve detection of illegal this compound additives in herbal products?

Combine NIR (4000–11,627 cm⁻¹) and MIR spectral data using multivariate calibration transfer. NIR shows a negative correlation with this compound concentration, while MIR exhibits a positive correlation. Data fusion enhances accuracy in quantifying adulterants like Panax notoginseng mixtures, validated through partial least squares regression .

Q. What advanced statistical methods validate this compound’s efficacy in lowering systolic blood pressure?

Use hypothesis testing with z-values or t-values. For example, a sample of 150 patients showed a mean systolic pressure of 191 (SD=3) versus a population mean of 154. Calculate the z-score: z=(191154)3/150z = \frac{(191 - 154)}{3/\sqrt{150}}, then compare to critical values for significance .

Q. How do metal ions (e.g., Ba²⁺, Ni²⁺, Ce³⁺) complex with this compound, and what are the implications for drug stability?

Spectroscopic methods (UV-Vis, IR) confirm this compound acts as a bidentate ligand via NH and deprotonated OH groups. Stability constants derived from molar conductance and thermogravimetric analysis (TGA) indicate metal-drug interactions may alter pharmacokinetics, requiring further in vivo studies .

Q. What computational tools predict this compound’s environmental persistence and bioaccumulation potential?

Apply quantitative structure-activity relationship (QSAR) models to estimate PBT (persistence, bioaccumulation, toxicity) and vPvB (very persistent, very bioaccumulative) indices. Parameters like log Kow and biodegradation half-lives inform risk assessments for aquatic ecosystems .

Methodological Considerations

  • Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. spectroscopy) and assess study design heterogeneity (e.g., dosage, population demographics) .
  • Calibration Transfer : Standardize spectral data across instruments using direct standardization or piecewise direct standardization to maintain accuracy in multi-laboratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atenolol
Reactant of Route 2
Reactant of Route 2
Atenolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.